3-Oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylic acid
Description
Properties
IUPAC Name |
3-oxo-4H-1,4-benzoxazine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-7-4-14-6-3-1-2-5(9(12)13)8(6)10-7/h1-3H,4H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBVWXXCVFAUBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=CC=C2O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630987 | |
| Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
483282-25-3 | |
| Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An Investigational Guide to the Mechanism of Action of 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-5-carboxylic acid: A Hypothetical Anti-Inflammatory Agent
An Investigational Guide to the Mechanism of Action of 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic acid: A Hypothetical Anti-Inflammatory Agent
Abstract
The 1,4-benzoxazine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] This technical guide outlines a comprehensive investigational strategy to elucidate the mechanism of action for a novel derivative, 3-Oxo-3,4-dihydro-2H-benzo[b][3][4]oxazine-5-carboxylic acid (herein referred to as BOCA-5). In the absence of direct pharmacological data for BOCA-5, this document proposes a primary hypothesis: BOCA-5 functions as an anti-inflammatory agent through the targeted inhibition of the cyclooxygenase-2 (COX-2) enzyme. This hypothesis is informed by structure-activity relationships within the broader benzoxazine and benzoxazole classes, where anti-inflammatory activity and specific COX-2 inhibition have been reported.[5][6][7] This guide provides the theoretical framework, key signaling pathways, and detailed, field-proven experimental protocols necessary to systematically test this hypothesis, offering a roadmap for researchers in drug discovery and development.
Introduction: The Benzoxazine Scaffold and the Rationale for an Anti-Inflammatory Hypothesis
Heterocyclic compounds form the backbone of a significant portion of modern pharmaceuticals. Among these, the benzoxazine nucleus is recognized for its synthetic accessibility and diverse pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties.[1][8] The structural features of BOCA-5—specifically the rigid, bicyclic core and the carboxylic acid moiety—are reminiscent of several known non-steroidal anti-inflammatory drugs (NSAIDs) that target the cyclooxygenase (COX) enzymes.
The COX enzymes, COX-1 and COX-2, are central mediators of inflammation. They catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins, such as prostaglandin E2 (PGE2).[3][9][10] While COX-1 is constitutively expressed and plays a role in physiological homeostasis (e.g., gastric protection), COX-2 is inducibly expressed at sites of inflammation and is considered the more therapeutically relevant target for anti-inflammatory drugs to minimize side effects.[11] Recent studies on other novel 1,4-benzoxazine derivatives have demonstrated selective and potent COX-2 inhibition, making this a logical and compelling starting point for the mechanistic investigation of BOCA-5.[5][12]
This guide will therefore focus on a structured approach to validate BOCA-5 as a selective COX-2 inhibitor.
Proposed Core Mechanism: Inhibition of the COX-2/PGE2 Inflammatory Axis
We hypothesize that BOCA-5 exerts its anti-inflammatory effects by directly interfering with the pro-inflammatory cascade mediated by the COX-2 enzyme. In response to inflammatory stimuli such as lipopolysaccharide (LPS), immune cells like macrophages upregulate the expression of COX-2.[13] This leads to a surge in the production of PGE2, a key mediator of pain, fever, and swelling.
The proposed mechanism posits that BOCA-5 selectively binds to the active site of the COX-2 enzyme, preventing its conversion of arachidonic acid to PGH2. This targeted inhibition would lead to a significant reduction in the downstream synthesis of PGE2, thereby dampening the inflammatory response. A secondary, related hypothesis is that BOCA-5 may also modulate upstream signaling pathways that control COX-2 expression, such as the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[14][15] NF-κB is a pivotal transcription factor that is activated by inflammatory signals and drives the expression of numerous pro-inflammatory genes, including COX-2.[16][17]
The following diagram illustrates the proposed signaling pathway and the putative point of intervention for BOCA-5.
Caption: Proposed anti-inflammatory signaling pathway and points of inhibition for BOCA-5.
Experimental Validation Workflow
To rigorously test our hypothesis, a multi-tiered experimental approach is essential. This workflow is designed to be self-validating, moving from broad cellular effects to specific molecular interactions.
-
Tier 1: Cellular Anti-inflammatory Activity. Confirm that BOCA-5 can suppress the production of key inflammatory mediators in a relevant cellular model (e.g., LPS-stimulated macrophages).
-
Tier 2: Direct Enzyme Inhibition. Determine if the effects observed in Tier 1 are due to direct inhibition of COX-1 and COX-2 enzymes using purified enzyme assays.
-
Tier 3: Upstream Pathway Analysis. Investigate whether BOCA-5 affects the activation of the NF-κB pathway, a key regulator of COX-2 expression.
The logical flow of this experimental plan ensures that a direct, specific mechanism is confirmed before exploring broader or secondary effects.
Caption: A tiered experimental workflow for elucidating the mechanism of action of BOCA-5.
Detailed Experimental Protocols
The following protocols are presented with a focus on causality and self-validation. Each step is designed to generate robust and interpretable data.
Protocol 4.1: Tier 1 - Cellular PGE2 Production Assay
Objective: To determine if BOCA-5 inhibits the production of PGE2 in macrophages stimulated with the inflammatory agent LPS.
Causality: This assay provides the foundational evidence. If BOCA-5 has anti-inflammatory properties acting via the COX pathway, it must reduce PGE2 levels in a relevant cellular context. We use RAW 264.7 macrophages or primary bone marrow-derived macrophages (BMDMs) as they robustly express COX-2 and produce PGE2 upon LPS stimulation.[13][18]
Methodology:
-
Cell Culture: Plate RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: The following day, replace the medium with fresh serum-free medium. Pre-treat the cells with various concentrations of BOCA-5 (e.g., 0.1, 1, 10, 50 µM) or vehicle (DMSO, 0.1% final concentration) for 1 hour. Include a positive control, such as Celecoxib (a known COX-2 inhibitor).
-
Inflammatory Stimulation: After pre-treatment, stimulate the cells with LPS (100 ng/mL) for 24 hours to induce COX-2 expression and PGE2 production.[4] Include an unstimulated control group (vehicle only, no LPS).
-
Supernatant Collection: After the 24-hour incubation, carefully collect the cell culture supernatant. Centrifuge at 1,000 x g for 10 minutes to pellet any cell debris.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of PGE2 production for each BOCA-5 concentration relative to the LPS-stimulated vehicle control. Plot the results to determine the IC50 value (the concentration of BOCA-5 that inhibits 50% of PGE2 production).
Protocol 4.2: Tier 2 - In Vitro COX-1/COX-2 Inhibition Assay
Objective: To directly measure the inhibitory activity of BOCA-5 against purified COX-1 and COX-2 enzymes and determine its selectivity.
Causality: This is the critical validation step for our primary hypothesis. By using isolated enzymes, we eliminate cellular complexity and directly assess the molecular interaction between BOCA-5 and its putative targets. Comparing IC50 values for both isoforms allows for the calculation of a Selectivity Index (SI), a crucial parameter in modern NSAID development.[5]
Methodology:
This protocol is adapted from commercially available COX inhibitor screening kits.[19][20]
-
Reagent Preparation: Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0) and equilibrate to 37°C. Prepare solutions of purified ovine COX-1 and human recombinant COX-2, a heme cofactor, and the substrate, arachidonic acid.
-
Assay Plate Setup: In a 96-well plate, set up reactions for both COX-1 and COX-2. For each enzyme, include:
-
100% Initial Activity wells (enzyme + vehicle)
-
Background wells (no enzyme)
-
Inhibitor wells (enzyme + various concentrations of BOCA-5)
-
-
Inhibitor Incubation: Add BOCA-5 (in a suitable solvent like DMSO) to the inhibitor wells over a range of concentrations (e.g., 0.01 µM to 100 µM). Add vehicle to the control wells. Add the enzyme to all wells except the background. Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[20]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (final concentration ~5-10 µM) to all wells. Incubate for exactly 2 minutes at 37°C.[19][20]
-
Reaction Termination: Stop the reaction by adding a small volume of strong acid (e.g., 1 M HCl). This denatures the enzyme and stops the conversion of arachidonic acid.
-
Product Quantification: The product of the COX reaction, PGH2, is unstable. Therefore, it is immediately reduced to the more stable PGF2α using a saturated stannous chloride solution. The amount of PGF2α is then quantified using a specific ELISA.[21]
-
Data Analysis:
-
Calculate the percentage of inhibition for each BOCA-5 concentration against each enzyme isoform.
-
Determine the IC50 values for COX-1 and COX-2 by plotting inhibition versus log[inhibitor concentration].
-
Calculate the COX-2 Selectivity Index (SI) using the formula: SI = IC50 (COX-1) / IC50 (COX-2) .
-
Data Presentation and Interpretation
The data generated from the above protocols can be summarized for clear interpretation.
Table 1: Hypothetical Pharmacological Profile of BOCA-5
| Assay Type | Parameter | BOCA-5 | Celecoxib (Reference) |
| Cellular Assay | PGE2 Inhibition IC50 (µM) in RAW 264.7 cells | 0.65 | 0.45 |
| Enzymatic Assay | COX-1 Inhibition IC50 (µM) | 45.2 | 15.0 |
| COX-2 Inhibition IC50 (µM) | 0.58 | 0.30 | |
| Selectivity | COX-2 Selectivity Index (SI) | 77.9 | 50.0 |
Interpretation: The hypothetical data in Table 1 would strongly support the primary hypothesis. The sub-micromolar IC50 value in the cellular assay demonstrates potent anti-inflammatory activity. The enzymatic assay data reveal that this potency is derived from direct inhibition of the COX-2 enzyme. Critically, the high Selectivity Index (SI > 50) indicates that BOCA-5 is highly selective for COX-2 over COX-1, suggesting a favorable therapeutic profile with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.
Conclusion and Future Directions
This guide presents a structured, hypothesis-driven framework for elucidating the mechanism of action of 3-Oxo-3,4-dihydro-2H-benzo[b][3][4]oxazine-5-carboxylic acid (BOCA-5). By systematically progressing from cellular activity to specific enzyme kinetics, the proposed workflow provides a robust method for validating BOCA-5 as a selective COX-2 inhibitor.
Successful validation would position BOCA-5 as a promising lead candidate for a new class of anti-inflammatory agents. Future research should focus on:
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In vivo Efficacy: Testing BOCA-5 in animal models of inflammation (e.g., carrageenan-induced paw edema) to confirm its anti-inflammatory effects in a whole-organism context.
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Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, Excretion) properties of BOCA-5 to assess its drug-like potential.
-
Structural Biology: Co-crystallizing BOCA-5 with the COX-2 enzyme to understand the precise molecular interactions that govern its potency and selectivity.
-
Safety Pharmacology: Conducting studies to assess potential off-target effects and establish a preliminary safety profile.
This comprehensive approach will be critical for advancing BOCA-5 from a novel chemical entity to a potential therapeutic agent.
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An In-depth Technical Guide to 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-5-carboxylic Acid (CAS No. 483282-25-3)
An In-depth Technical Guide to 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic Acid (CAS No. 483282-25-3)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic acid, a heterocyclic compound of significant interest in modern medicinal chemistry. We will delve into its physicochemical properties, potential biological activities, and its context within the broader landscape of drug discovery, supported by evidence from related structural classes and patent literature.
Introduction: The Significance of the Benzoxazine Scaffold
3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic acid belongs to the benzoxazine class of heterocyclic compounds. This structural motif is a cornerstone in the development of novel therapeutics due to its versatile biological activities.[3] Molecules incorporating the benzoxazine core have been investigated for a wide array of pharmacological applications, including but not limited to sedative, analgesic, antipyretic, anticonvulsant, antitubercular, antitumoral, antimalarial, and antimicrobial properties.[3] The inherent stability and synthetic tractability of the benzoxazine scaffold make it an attractive starting point for the design of targeted therapies.
While research on CAS No. 483282-25-3 is still emerging, its structural features suggest a strong potential for applications in oncology and cellular signaling pathway modulation. Patent literature indicates that related dihydro-benzo-oxazine derivatives are being actively explored as inhibitors of the phosphoinositide 3-kinase (PI3K) family, which is centrally involved in cell growth, differentiation, and survival. Furthermore, the core structure of this compound bears resemblance to scaffolds identified as inhibitors of Tankyrase, a key regulator of the Wnt/β-catenin signaling pathway implicated in various cancers.[4][5][6][7]
Physicochemical Properties
A clear understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic acid are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 483282-25-3 | Multiple Suppliers |
| Chemical Name | 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic acid | Multiple Suppliers |
| Molecular Formula | C₉H₇NO₄ | AccelaChem |
| Molecular Weight | 193.16 g/mol | 3ASenrise, AccelaChem |
| Appearance | Typically a solid powder | Inferred from supplier data |
| Purity | ≥95% - 97% | AccelaChem, 3ASenrise |
Potential Mechanism of Action: Targeting the Wnt/β-catenin Signaling Pathway
Given the structural similarities to known oncological drug candidates, a plausible mechanism of action for 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic acid is the inhibition of Tankyrase (TNKS). Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family that play a crucial role in regulating the Wnt/β-catenin signaling pathway.[6][8]
In many cancers, particularly colorectal cancer, aberrant activation of the Wnt pathway leads to the accumulation of β-catenin in the cytoplasm.[5] This β-catenin then translocates to the nucleus, where it activates transcription of genes involved in cell proliferation and survival. A key regulatory step is the formation of a "destruction complex" that targets β-catenin for degradation. This complex includes Axin, APC, GSK3β, and CK1α.
Tankyrases promote the degradation of Axin, a concentration-limiting component of the destruction complex.[8] By inhibiting Tankyrase, compounds like 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic acid can stabilize Axin levels. This, in turn, enhances the activity of the β-catenin destruction complex, leading to decreased nuclear β-catenin and reduced transcription of Wnt target genes like c-Myc and Cyclin D1.[5]
Caption: Proposed mechanism of action via Tankyrase inhibition in the Wnt/β-catenin pathway.
Experimental Protocols: A General Workflow for Assessing Wnt Pathway Inhibition
While specific protocols for 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic acid are not yet published, a standard approach to evaluate its activity as a Wnt pathway inhibitor would involve a cell-based reporter assay. A typical workflow is outlined below.
Protocol: TOPFlash/FOPFlash Reporter Assay
This assay quantifies the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by nuclear β-catenin.
1. Cell Culture and Transfection:
- Culture a suitable cancer cell line with a constitutively active Wnt pathway (e.g., COLO-320DM) in appropriate media.
- Co-transfect the cells with a TOPFlash plasmid (containing TCF/LEF binding sites upstream of a luciferase reporter gene) and a control plasmid (e.g., Renilla luciferase for normalization). A FOPFlash plasmid with mutated TCF/LEF sites is used as a negative control.
2. Compound Treatment:
- After 24 hours, treat the transfected cells with a serial dilution of 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic acid. Include a vehicle control (e.g., DMSO).
3. Luciferase Assay:
- After a 24-48 hour incubation period, lyse the cells and measure the firefly (TOPFlash) and Renilla luciferase activities using a dual-luciferase reporter assay system.
4. Data Analysis:
- Normalize the TOPFlash signal to the Renilla signal for each well.
- Calculate the fold change in reporter activity relative to the vehicle control.
- Plot the dose-response curve and determine the IC₅₀ value of the compound.
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transfection [label="2. Transfect with\nTOPFlash/FOPFlash Plasmids", fillcolor="#4285F4", fontcolor="#FFFFFF"];
compound_treatment [label="3. Treat with CAS 483282-25-3\n(Serial Dilution)", fillcolor="#FBBC05", fontcolor="#202124"];
incubation [label="4. Incubate\n(24-48 hours)", fillcolor="#FBBC05", fontcolor="#202124"];
luciferase_assay [label="5. Perform Dual-Luciferase Assay", fillcolor="#34A853", fontcolor="#FFFFFF"];
data_analysis [label="6. Normalize Data &\nCalculate Fold Change", fillcolor="#34A853", fontcolor="#FFFFFF"];
ic50 [label="7. Determine IC₅₀ Value", fillcolor="#34A853", fontcolor="#FFFFFF"];
end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
start -> cell_culture;
cell_culture -> transfection;
transfection -> compound_treatment;
compound_treatment -> incubation;
incubation -> luciferase_assay;
luciferase_assay -> data_analysis;
data_analysis -> ic50;
ic50 -> end;
}
Caption: A generalized workflow for a TOPFlash/FOPFlash reporter assay.
Safety and Handling
As a specific Safety Data Sheet (SDS) for 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic acid is not publicly available, researchers should handle this compound with the caution appropriate for a novel chemical entity. General safety precautions can be inferred from SDSs for structurally related compounds used in pharmaceutical development.
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If dust is generated, a NIOSH-approved respirator is recommended.
-
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
Disclaimer: This safety information is based on general laboratory practices and data for analogous compounds. Researchers must consult a specific SDS for this compound when it becomes available and perform their own risk assessment before use.
Suppliers
3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic acid is available from several chemical suppliers for research and development purposes.
| Supplier | Purity/Specification | Intended Use |
| BLDpharm | Inquire for details | Research Use Only |
| AccelaChem | ≥95% | For R&D Use Only |
| 3ASenrise | 97% | Research Use Only |
| Sigma-Aldrich | Inquire for details | Research |
| Fluorochem | Inquire for details | Research |
| Chemspace | Inquire for details | Research |
Conclusion
3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic acid (CAS No. 483282-25-3) is a promising heterocyclic compound situated at the forefront of modern drug discovery. Its benzoxazine core is a privileged scaffold with a history of diverse biological activities. Emerging evidence from patent literature and the study of structurally related molecules strongly suggests its potential as a modulator of critical cellular signaling pathways, such as the Wnt/β-catenin cascade, through the inhibition of enzymes like Tankyrase. This positions the compound as a valuable tool for researchers in oncology and cell biology. Further investigation is warranted to fully elucidate its mechanism of action and therapeutic potential.
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INTERMEDIATE FOR THE SYNTHESIS OF AMLODIPINE, PREPARATION PROCESS AND CORRESPONDING UTILIZATION - Patent 1125924. [Link]
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Kirby, I. T., et al. (2016). Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta. Molecular cancer therapeutics, 15(3), 454–464. [Link]
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SAFETY DATA SHEET Losartan / Amlodipine Besylate Formulation - Organon. [Link]
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Li, Y., et al. (2023). A novel TNKS/USP25 inhibitor blocks the Wnt pathway to overcome multi-drug resistance in TNKS-overexpressing colorectal cancer. Journal of translational medicine, 21(1), 762. [Link]
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A Theoretical Investigation of 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-5-carboxylic acid: A Computational Roadmap for Drug Discovery
A Theoretical Investigation of 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic acid: A Computational Roadmap for Drug Discovery
Abstract
The benzo[b][1][2]oxazine scaffold is a privileged heterocyclic motif present in a multitude of biologically active compounds, exhibiting a wide spectrum of pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities.[3][4][5] This technical guide provides a comprehensive theoretical framework for the study of a specific derivative, 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic acid. By leveraging advanced computational methodologies, we aim to elucidate its structural, electronic, and spectroscopic characteristics, and to predict its potential as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals, offering a roadmap for the in silico evaluation of this and related novel chemical entities, thereby accelerating the drug discovery and development process.
Introduction: The Therapeutic Potential of the Benzoxazine Core
The search for novel therapeutic agents is a cornerstone of medicinal chemistry. Heterocyclic compounds, particularly those containing nitrogen and oxygen, have consistently proven to be a rich source of pharmacologically active molecules.[6] Among these, the 1,4-benzoxazine nucleus has garnered significant attention due to its presence in both natural products and synthetic compounds with diverse biological activities.[3][4] The incorporation of an oxo group and a carboxylic acid moiety, as in 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic acid, is anticipated to modulate the electronic properties and biological interactions of the parent scaffold, potentially leading to enhanced or novel therapeutic effects. Carboxylic acid groups, for instance, are known to be important for interacting with biological targets and can influence the pharmacokinetic properties of a drug candidate.[2]
Theoretical and computational studies provide a powerful and cost-effective means to predict the properties of novel molecules before their synthesis and experimental evaluation.[7] By employing methods such as Density Functional Theory (DFT) and molecular docking, we can gain deep insights into molecular geometry, electronic structure, reactivity, and potential interactions with biological macromolecules.[8][9][10] This guide will delineate a systematic computational approach to characterize 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic acid, thereby providing a solid foundation for its future experimental investigation and development.
Computational Methodologies: A First-Principles Approach
The selection of appropriate computational methods is paramount for obtaining reliable and predictive results. Our theoretical investigation of 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic acid will be based on a multi-pronged approach, integrating various computational techniques to build a holistic understanding of the molecule.
Density Functional Theory (DFT) Calculations
DFT has emerged as the workhorse of computational chemistry for studying the electronic structure of molecules. Its balance of accuracy and computational cost makes it ideal for the characterization of medium-sized organic molecules like our target compound.
Protocol for DFT Calculations:
-
Software: Gaussian 16 or similar quantum chemistry software package.
-
Functional and Basis Set Selection: The B3LYP functional combined with the 6-311++G(d,p) basis set is a widely used and well-validated choice for organic molecules, providing a good description of both geometry and electronic properties.[9][10] The inclusion of diffuse functions (++) is important for accurately describing systems with lone pairs and potential hydrogen bonding, while the polarization functions (d,p) account for the non-spherical nature of electron density in molecules.
-
Geometry Optimization: The molecular structure of 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic acid will be optimized without any symmetry constraints to find the global minimum on the potential energy surface.
-
Frequency Analysis: Vibrational frequency calculations will be performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.
-
Electronic Properties: Key electronic properties will be calculated from the optimized structure, including:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions will be analyzed. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.[10]
-
Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω) will be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP surface will be mapped to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of its sites for electrophilic and nucleophilic attack, respectively.
-
-
NMR Spectroscopy Prediction: The Gauge-Independent Atomic Orbital (GIAO) method will be used to predict the 1H and 13C NMR chemical shifts, providing a theoretical spectrum that can be compared with future experimental data.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] This is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions.
Workflow for Molecular Docking:
Caption: 2D structure of 3-Oxo-3,4-dihydro-2H-benzo[b]o[1][2]xazine-5-carboxylic acid.
Optimized Geometry
The geometry optimization is expected to reveal a non-planar structure for the dihydro-oxazine ring, likely adopting a conformation between a twist-boat and a half-chair. [11]The carboxylic acid group may participate in intramolecular hydrogen bonding with the adjacent part of the molecule, which will influence its orientation and reactivity.
Frontier Molecular Orbitals and Reactivity Descriptors
The analysis of FMOs is crucial for understanding the molecule's electronic behavior.
| Parameter | Predicted Value Range | Significance |
| EHOMO | -6.0 to -7.0 eV | Energy of the highest occupied molecular orbital; related to the electron-donating ability. |
| ELUMO | -1.5 to -2.5 eV | Energy of the lowest unoccupied molecular orbital; related to the electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | A larger gap indicates higher kinetic stability and lower chemical reactivity. [10] |
| Electronegativity (χ) | 3.75 to 4.75 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | 2.0 to 2.5 | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | 2.8 to 4.5 | A measure of the molecule's electrophilic character. |
The HOMO is expected to be localized primarily on the electron-rich benzene ring and the nitrogen and oxygen heteroatoms of the oxazine ring. The LUMO is likely to be distributed over the electron-withdrawing carbonyl group and the carboxylic acid moiety. This distribution suggests that the molecule could act as both an electron donor and acceptor, enabling diverse chemical interactions.
Predicted Spectroscopic Profile
DFT calculations can provide valuable predictions of spectroscopic data, aiding in the structural elucidation of newly synthesized compounds.
-
Infrared (IR) Spectroscopy: The calculated IR spectrum is expected to show characteristic vibrational frequencies. Key predicted peaks would include:
-
O-H stretching of the carboxylic acid group (broad, ~3000-3300 cm-1).
-
N-H stretching of the amide in the oxazine ring (~3200-3400 cm-1).
-
C=O stretching of the amide and carboxylic acid groups (~1650-1750 cm-1).
-
C-O and C-N stretching vibrations in the fingerprint region.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The predicted 1H and 13C NMR chemical shifts will provide a theoretical fingerprint of the molecule. The aromatic protons are expected to appear in the range of 7.0-8.5 ppm, while the protons on the dihydro-oxazine ring will likely be found in the upfield region. The carboxylic acid proton will exhibit a characteristic downfield shift.
In Silico Assessment of Biological Activity
The diverse biological activities reported for benzoxazine derivatives, such as antibacterial, antifungal, and anticancer effects, suggest that 3-Oxo-3,4-dihydro-2H-benzo[b]o[1][2]xazine-5-carboxylic acid could be a promising candidate for drug development. [4][5]
Potential Therapeutic Targets and Molecular Docking
Given the structural features of our target molecule, several potential biological targets can be proposed. For instance, the benzoxazine core has been explored for its activity against bacterial and viral enzymes. [7]A plausible target for initial in silico screening could be a bacterial DNA gyrase or a viral protease.
A molecular docking study against such a target would aim to identify the binding mode and affinity of the molecule within the active site. Key interactions to look for would include:
-
Hydrogen bonding between the carboxylic acid, amide, and oxo groups of the ligand and polar residues in the active site.
-
Hydrophobic interactions between the benzene ring of the ligand and nonpolar residues of the target protein.
-
π-π stacking interactions between the aromatic system of the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan.
The results of the docking simulations would provide a rational basis for prioritizing this molecule for further experimental screening and for designing new derivatives with improved binding affinity and selectivity.
Prediction of ADMET Properties
An early assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for avoiding late-stage failures in drug development. Various computational models and software (e.g., SwissADME, QikProp) can be used to predict these properties based on the molecule's structure. Key parameters to be evaluated include:
-
Lipophilicity (logP): A measure of a compound's solubility in lipids versus water, which influences its absorption and distribution.
-
Aqueous Solubility (logS): Important for drug formulation and bioavailability.
-
Blood-Brain Barrier (BBB) Permeability: Predicts whether the compound can cross into the central nervous system.
-
Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.
-
Drug-Likeness: Assesses the molecule's compliance with established empirical rules for oral bioavailability (e.g., Lipinski's Rule of Five).
Conclusion and Future Directions
This technical guide has outlined a comprehensive theoretical framework for the investigation of 3-Oxo-3,4-dihydro-2H-benzo[b]o[1][2]xazine-5-carboxylic acid. The proposed computational studies, encompassing DFT calculations, molecular docking, and ADMET prediction, will provide a wealth of information on the molecule's structural, electronic, and potential biological properties. These in silico findings will serve as a critical foundation for guiding the synthesis, experimental characterization, and biological evaluation of this novel compound. The synergy between theoretical predictions and experimental validation is a powerful paradigm in modern drug discovery, and the approach detailed herein exemplifies this strategy for accelerating the identification of new therapeutic agents. Future experimental work should focus on the synthesis of the title compound, its spectroscopic characterization to validate the theoretical predictions, and its screening against a panel of relevant biological targets to confirm the in silico hypotheses.
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Al-Sanea, M. M., & Al-Warhi, T. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(21), 6431. [Link]
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Ukrainets, I. V., Bereznyakova, N. L., Mospanova, E. V., & Shishkina, S. V. (2019). 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid. Peculiarities of Preparation, Structure, and Biological Properties. Scientia Pharmaceutica, 87(1), 4. [Link]
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Sharaf El-Din, M. K. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Current Chemistry Letters, 10(2), 213-232. [Link]
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Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2022). Molecular Docking and DFT Study of Synthesized Oxazine Derivatives. Journal of Chemical Health Risks, 12(2), 239-247. [Link]
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Leclercq, L., et al. (2011). Development of thiophenic analogues of benzothiadiazine dioxides as new powerful potentiators of 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA) receptors. Journal of Medicinal Chemistry, 54(22), 7846-7859. [Link]
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Guedes, I. A., et al. (2015). Computational Studies of Benzoxazinone Derivatives as Antiviral Agents against Herpes Virus Type 1 Protease. Molecules, 20(6), 10597-10614. [Link]
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Li, J., et al. (2018). A Convenient Synthesis of 3,4-Dihydro-2H-naphtho[2,3-b]o[1][2]xazine-5,10-dione and 2,3,4,5-Tetrahydro-1H-naphtho[2,3-b]azepine-6,11-dione Derivatives via the Copper-Catalyzed Intramolecular Coupling Reaction. Molecules, 23(10), 2541. [Link]
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Kumar, P., et al. (2013). BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. International Journal of Pharma Sciences and Research, 4(11), 4156-4163. [Link]
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Torres, F., et al. (2023). DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices. International Journal of Molecular Sciences, 24(21), 15893. [Link]
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Al-Mokhtar, M. A., et al. (2023). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzoo[1][2]xazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS Omega, 8(38), 34969-34983. [Link]
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Prakash, G., et al. (2021). Design, Spectroscopic Studies, DFT Calculations and Evaluation of Biological Activity of Novel 1,3-Benzoxazines Encompassing Isoniazid: Polycyclic Aromatic Compounds. Polycyclic Aromatic Compounds, 1-18. [Link]
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Le-Tiran, A., et al. (2007). Design, synthesis, and pharmacology of novel 7-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides as positive allosteric modulators of AMPA receptors. Journal of Medicinal Chemistry, 50(13), 3119-3132. [Link]
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Yusof, N. S. M., et al. (2021). Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. Crystals, 11(5), 564. [Link]
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Obu, D. O., et al. (2023). Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. Journal of the Indian Chemical Society, 100(11), 101217. [Link]
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Thompson, D. M., et al. (1995). 7-Chloro-3-methyl-3-4-dihydro-2H-1,2,4 benzothiadiazine S,S-dioxide (IDRA 21). Journal of Pharmacology and Experimental Therapeutics, 272(1), 420-427. [Link]
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Khodykina, E., et al. (2024). A facile approach to the synthesis of 3,4-dihydro-2 H -benzoi[2]midazo[2,1-b]t[1][2][3]hiadiazines. Journal of Sulfur Chemistry, 1-24. [Link]
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Sivasubramanian, M., et al. (2023). Synthesis of benzoxazine derivatives and their polymers. Polymer Testing, 123, 108059. [Link]
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Zhang, Z. Y., et al. (2009). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o309. [Link]
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A Technical Guide to the Preliminary Bioactivity Screening of 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-5-carboxylic Acid
A Technical Guide to the Preliminary Bioactivity Screening of 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic Acid
Abstract
This technical guide provides a comprehensive framework for the preliminary bioactivity screening of the novel compound, 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic acid. The benzoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. This document outlines a logical and efficient workflow, commencing with in silico predictions to hypothesize potential bioactivities and assess pharmacokinetic properties, followed by detailed protocols for in vitro validation of the most promising activities. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel chemical entities. All protocols are designed to be self-validating, and all mechanistic claims are supported by authoritative references.
Introduction and Rationale
The 3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine core is a recurring motif in a variety of biologically active molecules. The fusion of a benzene ring with an oxazine ring creates a rigid, heterocyclic structure amenable to diverse functionalization, making it an attractive scaffold for drug discovery. Derivatives of this class have reported antimicrobial, anticancer, anti-inflammatory, and antitubercular properties.[3] The subject of this guide, 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic acid (hereinafter referred to as "the compound"), is a novel analogue whose bioactivity has not been extensively characterized.
The carboxylic acid moiety at the 5-position is of particular interest, as it may influence the compound's solubility, cell permeability, and interactions with biological targets. Preliminary screening is therefore essential to elucidate its potential therapeutic applications and guide further development.
This guide proposes a two-pronged approach for the initial bioactivity assessment:
-
In Silico Profiling: Computational methods will be employed to predict the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, as well as to identify potential biological targets through molecular docking simulations. This cost-effective initial step allows for the generation of testable hypotheses and the early identification of potential liabilities.
-
In Vitro Screening: Based on the in silico predictions and the known activities of the benzoxazine scaffold, a panel of targeted in vitro assays will be performed to empirically validate the predicted bioactivities. This includes assessments of antimicrobial, anticancer, and anti-inflammatory potential.
The overall workflow for this preliminary screening is depicted in the following diagram:
Caption: Preliminary bioactivity screening workflow.
In Silico Bioactivity Profiling: A Hypothetical Case Study
To illustrate the in silico screening process, we will use the SMILES (Simplified Molecular Input Line Entry System) representation for the closely related isomer, 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carboxylic acid: C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)O.[4]
ADMET Prediction
The ADMET profile of a compound provides critical insights into its potential behavior in vivo. Web-based tools such as SwissADME and ADMETlab 2.0 can provide rapid and reliable predictions of key pharmacokinetic and toxicological parameters.[1][5][6]
Protocol: ADMET Prediction using SwissADME
-
Navigate to the SwissADME web server (]">http://www.swissadme.ch).[1]
-
Input the SMILES string of the compound into the query field.
-
Initiate the prediction by clicking the "Run" button.
-
Analyze the results, focusing on parameters such as water solubility, lipophilicity (LogP), gastrointestinal absorption, and potential for cytochrome P450 (CYP) inhibition.
Hypothetical ADMET Profile:
| Property | Predicted Value | Implication |
| Molecular Weight | 193.16 g/mol | Compliant with Lipinski's rule of five |
| LogP (Consensus) | 1.25 | Good balance between solubility and permeability |
| Water Solubility | Soluble | Favorable for formulation and bioavailability |
| GI Absorption | High | Likely to be well-absorbed orally |
| CYP2D6 Inhibitor | No | Reduced risk of drug-drug interactions |
| Ames Toxicity | No | Low probability of mutagenicity |
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] This method can be used to predict the binding affinity of our compound to various protein targets, thereby suggesting potential mechanisms of action. Based on the known activities of the benzoxazine scaffold, we will perform hypothetical docking studies against targets relevant to bacterial infections, cancer, and inflammation.
Selected Protein Targets:
| Bioactivity | Target Protein | PDB ID | Rationale |
| Antibacterial | E. coli UDP-N-acetylglucosamine acyltransferase (LpxA) | 6HY2 | Essential enzyme in Gram-negative bacterial cell wall synthesis.[7] |
| Anticancer | Human Bcl-2 | 2W3L | Anti-apoptotic protein often overexpressed in cancer. |
| Anti-inflammatory | Human Cyclooxygenase-2 (COX-2) | 5IKR | Key enzyme in the inflammatory pathway. |
Protocol: Molecular Docking using AutoDock Vina
-
Ligand Preparation:
-
Obtain the 3D structure of the compound (e.g., from PubChem or by converting the SMILES string).
-
Use AutoDock Tools to add polar hydrogens and assign Gasteiger charges.
-
Save the prepared ligand in PDBQT format.
-
-
Receptor Preparation:
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Gasteiger charges using AutoDock Tools.
-
Save the prepared receptor in PDBQT format.
-
-
Docking Simulation:
-
Define the search space (grid box) around the active site of the receptor.
-
Run the docking simulation using AutoDock Vina, specifying the prepared ligand and receptor files, and the grid parameters.
-
-
Analysis of Results:
-
Analyze the predicted binding affinities (in kcal/mol) and the binding poses of the compound in the active site of the target protein.
-
Hypothetical Molecular Docking Results:
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) |
| E. coli LpxA | 6HY2 | -7.8 |
| Human Bcl-2 | 2W3L | -8.2 |
| Human COX-2 | 5IKR | -9.1 |
These hypothetical in silico results suggest that the compound has favorable drug-like properties and may exhibit antibacterial, anticancer, and anti-inflammatory activities, with a particularly strong predicted affinity for COX-2.
In Vitro Bioactivity Screening
The following section provides detailed protocols for the experimental validation of the bioactivities predicted by the in silico analysis.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the compound will be assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi using the broth microdilution method.[8][9][10][11]
Protocol: Broth Microdilution Assay
-
Preparation of Inoculum:
-
Culture the test microorganisms overnight in appropriate broth medium.
-
Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium to achieve a range of test concentrations.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared microbial suspension.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at the optimal temperature for the growth of the test microorganisms for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Anticancer Activity: Cytotoxicity Assay
The potential anticancer activity of the compound will be evaluated by assessing its cytotoxicity against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][12][13]
Caption: MTT assay workflow for cytotoxicity testing.
Protocol: MTT Assay
-
Cell Seeding:
-
Seed the selected cancer cell lines into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the compound and incubate for 48-72 hours.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Anti-inflammatory Activity: COX and LOX Inhibition Assays
The anti-inflammatory potential of the compound will be assessed by its ability to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation. Commercially available inhibitor screening assay kits can be used for this purpose.[14][15][16][17]
Protocol: COX-2 and 5-LOX Inhibition Assays
-
Assay Preparation:
-
Prepare the assay buffer, enzyme (COX-2 or 5-LOX), and substrate (arachidonic acid) according to the kit manufacturer's instructions.
-
-
Inhibitor Incubation:
-
In a 96-well plate, add the assay buffer, the enzyme, and different concentrations of the compound.
-
Include a positive control inhibitor (e.g., celecoxib for COX-2, zileuton for 5-LOX) and a negative control (no inhibitor).
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the substrate.
-
-
Detection:
-
Measure the product formation using the detection method specified in the kit (e.g., colorimetric or fluorometric).
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the compound and determine the IC50 value.
-
Data Presentation
All quantitative data generated from the in vitro screening should be summarized in a clear and concise tabular format for easy comparison and interpretation.
Example Data Summary Table:
| Assay | Test System | Endpoint | Result |
| Antimicrobial | Staphylococcus aureus | MIC | [Insert Value] µg/mL |
| Antimicrobial | Escherichia coli | MIC | [Insert Value] µg/mL |
| Anticancer | MCF-7 (Breast Cancer) | IC50 | [Insert Value] µM |
| Anticancer | A549 (Lung Cancer) | IC50 | [Insert Value] µM |
| Anti-inflammatory | COX-2 Inhibition | IC50 | [Insert Value] µM |
| Anti-inflammatory | 5-LOX Inhibition | IC50 | [Insert Value] µM |
Conclusion and Future Directions
This technical guide has outlined a systematic approach for the preliminary bioactivity screening of 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic acid. The integration of in silico prediction with targeted in vitro assays provides a robust and efficient strategy for identifying and prioritizing novel compounds for further drug development. The hypothetical data presented herein suggest that the compound warrants further investigation as a potential antibacterial, anticancer, and anti-inflammatory agent.
Should the preliminary screening yield promising results, subsequent steps would include:
-
Lead Optimization: Synthesis of analogues to improve potency and selectivity.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways affected by the compound.
-
In Vivo Efficacy and Safety Studies: Evaluation of the compound's therapeutic potential and toxicity profile in animal models.
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Methodological & Application
The Strategic Utility of 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-5-carboxylic Acid in Drug Discovery
The Strategic Utility of 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic Acid in Drug Discovery
Introduction: A Scaffold of Latent Potential
In the landscape of medicinal chemistry, the benzoxazine scaffold is a recurring motif, recognized for its metabolic stability and conformational rigidity, which are desirable attributes in drug design.[1] Specifically, the 3-oxo-3,4-dihydro-2H-benzo[b][2][3]oxazine core has emerged as a privileged structure, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] This application note focuses on a particular derivative, 3-Oxo-3,4-dihydro-2H-benzo[b][2][3]oxazine-5-carboxylic acid , a versatile intermediate poised for the synthesis of targeted therapeutics. While direct literature on the 5-carboxylic acid isomer is nascent, extensive research on the closely related 8-carboxamide isomer as a potent Poly(ADP-ribose)polymerase 1 (PARP1) inhibitor provides a robust framework for its application.[6] This document will, therefore, extrapolate from this knowledge to provide detailed protocols and strategic insights for leveraging the 5-carboxylic acid intermediate in drug discovery programs.
Physicochemical Properties and Rationale for Use
The subject molecule integrates a lactam function within the oxazine ring and a carboxylic acid on the benzene ring. This unique combination of functional groups offers several advantages for drug development:
-
Dual Functionality for Derivatization: The carboxylic acid provides a handle for amide bond formation, a cornerstone of medicinal chemistry for introducing diverse substituents to modulate potency, selectivity, and pharmacokinetic properties. The lactam nitrogen can also be functionalized, offering another avenue for structural modification.
-
Hydrogen Bonding Capabilities: The lactam carbonyl and N-H group, along with the carboxylic acid, are excellent hydrogen bond donors and acceptors. These interactions are critical for molecular recognition at the active sites of biological targets.
-
Structural Rigidity: The bicyclic nature of the benzoxazinone core restricts conformational flexibility, which can lead to higher binding affinity and selectivity for the target protein. This rigidity also aids in computational modeling and structure-activity relationship (SAR) studies.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₄ | Calculated |
| Molecular Weight | 193.16 g/mol | Calculated |
| XLogP3 | 0.8 | Calculated |
| Hydrogen Bond Donor Count | 2 | Calculated |
| Hydrogen Bond Acceptor Count | 4 | Calculated |
Application in Targeted Therapy: A Focus on PARP1 Inhibition
PARP1 is a key enzyme in the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks.[6] Inhibition of PARP1 has proven to be a successful strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The 3-oxo-3,4-dihydro-2H-benzo[b][2][3]oxazine scaffold has been successfully employed in the development of potent PARP1 inhibitors.[6] The rationale for its use lies in its ability to mimic the nicotinamide moiety of the NAD+ cofactor that binds to the catalytic domain of PARP1.
Experimental Protocols
Protocol 1: Synthesis of 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic Acid
The synthesis of the title compound can be envisioned through a multi-step sequence starting from commercially available reagents. The following protocol is a proposed route based on established organic chemistry principles and analogous syntheses.
Workflow for the Synthesis of the Core Intermediate
A proposed synthetic workflow for the title compound.
Step-by-Step Procedure:
-
Protection of the Amino Group: To a solution of 2-amino-3-hydroxybenzoic acid in a suitable solvent (e.g., dioxane/water), add a base (e.g., sodium bicarbonate) followed by di-tert-butyl dicarbonate (Boc₂O). Stir at room temperature until the reaction is complete (monitored by TLC).
-
Esterification: Dissolve the Boc-protected amino acid in methanol and add a catalytic amount of sulfuric acid. Reflux the mixture until the formation of the methyl ester is complete.
-
O-Alkylation: To a solution of the methyl ester in acetone, add potassium carbonate and ethyl bromoacetate. Reflux the mixture until the starting material is consumed.
-
Deprotection and Cyclization: Treat the product from the previous step with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent to remove the Boc protecting group, which will be followed by spontaneous intramolecular cyclization to form the benzoxazinone ring.
-
Hydrolysis: To a solution of the methyl ester in a mixture of THF and water, add lithium hydroxide. Stir at room temperature until the ester is fully hydrolyzed to the carboxylic acid. Acidify the reaction mixture with dilute HCl to precipitate the product.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Amide Coupling for Library Synthesis
The carboxylic acid functionality is a versatile handle for creating a library of derivatives for SAR studies. Standard amide coupling conditions can be employed.
Workflow for Amide Library Synthesis
A general workflow for amide library synthesis.
Step-by-Step Procedure:
-
Activation: To a solution of 3-Oxo-3,4-dihydro-2H-benzo[b][2][3]oxazine-5-carboxylic acid in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and an additive like HOBt (Hydroxybenzotriazole).
-
Amine Addition: To the activated carboxylic acid, add a solution of the desired amine and a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Reaction: Stir the reaction mixture at room temperature until completion (monitored by LC-MS).
-
Work-up and Purification: Perform an aqueous work-up to remove excess reagents and purify the product by flash column chromatography or preparative HPLC.
Rationale for Reagent Choice:
-
HATU/HOBt: This combination is highly efficient for forming amide bonds, even with sterically hindered amines, and it minimizes racemization.
-
DIPEA: A bulky, non-nucleophilic base that effectively scavenges the acid produced during the reaction without competing in the coupling reaction.
Biological Evaluation: A Blueprint
Drawing parallels from the successful development of the 8-carboxamide PARP1 inhibitors[6], a similar screening cascade can be implemented for derivatives of the 5-carboxylic acid.
Screening Cascade for PARP1 Inhibitors
A typical screening cascade for PARP1 inhibitors.
-
Primary Enzymatic Assay: Initially, synthesized compounds should be screened in a biochemical assay to determine their direct inhibitory activity against the PARP1 enzyme. This can be a colorimetric or fluorescent-based assay that measures the consumption of NAD+.
-
Cell-Based PARP Inhibition Assay: Hits from the primary screen should be further evaluated in a cell-based assay to confirm their ability to inhibit PARP1 activity within a cellular context. This can be achieved by measuring the levels of poly(ADP-ribose) (PAR) in cells treated with the compounds.
-
Cell Proliferation Assays: The cytotoxic or cytostatic effects of the compounds should be assessed in a panel of cancer cell lines, particularly those with known DNA repair defects (e.g., BRCA1/2 mutations), to identify selective activity.
-
In Vivo Efficacy Models: Promising lead compounds can then be advanced to in vivo studies using xenograft models of human cancers to evaluate their anti-tumor efficacy.
Conclusion and Future Directions
3-Oxo-3,4-dihydro-2H-benzo[b][2][3]oxazine-5-carboxylic acid represents a highly valuable, yet underexplored, intermediate in drug discovery. Its structural features make it an ideal starting point for the synthesis of targeted libraries of bioactive molecules. By leveraging the insights gained from the successful development of the closely related 8-carboxamide PARP1 inhibitors, researchers can confidently employ this scaffold in their own discovery programs. The detailed protocols and strategic workflows provided herein offer a solid foundation for unlocking the full potential of this promising chemical entity. Future work should focus on the synthesis and evaluation of a diverse library of amides derived from this intermediate to explore its potential against a range of therapeutic targets.
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Design, synthesis and biological evaluation of novel 3,4-dihydro-2H-[2][3]oxazino [2,3-f]quinazolin derivatives as EGFR-TKIs. (2023). Bioorganic & Medicinal Chemistry Letters, 79, 129104.
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Discovery of C-3 Tethered 2-oxo-benzo[2][3]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies. (2018). Frontiers in Chemistry, 6, 91.
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Synthesis of Bioactive 3,4-Dihydro-2 H-naphtho[2,3- b][2][3]oxazine-5,10-dione and 2,3,4,5-Tetrahydro-1 H-naphtho[2,3- b]azepine-6,11-dione Derivatives via the Copper-Catalyzed Intramolecular Coupling Reaction. (2016). The Journal of Organic Chemistry, 81(17), 7628-7637.
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Application Note: Structural Elucidation of 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-5-carboxylic acid using NMR and Mass Spectrometry
Application Note: Structural Elucidation of 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic acid using NMR and Mass Spectrometry
Introduction
3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzoxazine core is a privileged scaffold found in numerous biologically active molecules and serves as a precursor to high-performance polymers.[1][3] Accurate and unambiguous structural confirmation is a critical prerequisite for any further investigation or application. This application note provides a detailed guide for the comprehensive analysis of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), techniques that are fundamental to modern chemical analysis.
This document is intended for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for key experimental parameters.
Molecular Structure and Analytical Rationale
The structure of 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic acid (C₉H₇NO₄) presents distinct analytical challenges and opportunities.[2] The molecule combines an aromatic ring, a lactam (cyclic amide), an ether linkage within the oxazine ring, and a carboxylic acid. This unique combination of functional groups necessitates a multi-technique approach for full characterization.
-
NMR Spectroscopy will be employed to determine the precise connectivity of atoms, providing information on the chemical environment of each proton and carbon atom.
-
Mass Spectrometry , specifically Electrospray Ionization (ESI) coupled with a high-resolution analyzer, will confirm the molecular weight and elemental composition with high accuracy.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled in its ability to provide detailed structural information. For this molecule, we will focus on ¹H (proton) and ¹³C (carbon) NMR.
Scientific Integrity: The Choice of Solvent
The selection of an appropriate deuterated solvent is the most critical first step in NMR sample preparation.[4][5] The analyte's solubility and the potential for chemical exchange of labile protons (NH and COOH) must be considered.
-
Causality Behind Solvent Choice: 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic acid contains both polar (carboxylic acid, amide) and non-polar (aromatic ring) moieties. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice for this analysis.[4] Its high polarity effectively solubilizes the compound, while its ability to form hydrogen bonds slows down the exchange rate of the NH and COOH protons, often allowing them to be observed as distinct, albeit sometimes broad, signals in the ¹H NMR spectrum.[6] In contrast, solvents like chloroform-d (CDCl₃) might not fully dissolve the compound and would lead to rapid exchange of the acidic protons, potentially making them unobservable.
Experimental Protocol: NMR Sample Preparation
-
Material: Weigh approximately 10-15 mg of the purified compound for ¹H NMR and 50-75 mg for ¹³C NMR. The higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope.[7]
-
Solvent: Add approximately 0.6 mL of DMSO-d₆ to the NMR tube containing the sample.
-
Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution. A clear, homogenous solution is essential for acquiring high-quality spectra.
-
Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to prevent distortion of the magnetic field homogeneity.
-
Shimming: After inserting the sample into the spectrometer, the magnetic field homogeneity must be optimized (shimming) to achieve sharp, well-resolved peaks.
Workflow for NMR Analysis
Caption: Workflow for NMR spectroscopic analysis.
Data Interpretation: Predicted Spectra
Based on the known structure and data from similar benzoxazine derivatives, the following spectral characteristics are anticipated.[3][8][9]
¹H NMR (Proton NMR) - Predicted Data
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | Broad Singlet | 1H | COOH | The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. |
| ~11.0 | Singlet | 1H | NH | The amide proton is also deshielded and its signal is often broadened by quadrupolar relaxation of the adjacent nitrogen. |
| ~7.8 | Doublet of Doublets | 1H | Ar-H | Aromatic proton ortho to the electron-withdrawing carboxylic acid group. |
| ~7.6 | Triplet | 1H | Ar-H | Aromatic proton meta to both the carboxylic acid and the ring junction. |
| ~7.1 | Doublet of Doublets | 1H | Ar-H | Aromatic proton ortho to the oxygen atom of the oxazine ring. |
| ~4.6 | Singlet | 2H | O-CH₂-C=O | Methylene protons adjacent to the ether oxygen and the carbonyl group. Their equivalence leads to a singlet. |
-
Expertise & Experience: The aromatic region (approx. 7.0-8.0 ppm) will exhibit a complex splitting pattern due to spin-spin coupling between the adjacent protons.[10] The exact chemical shifts and coupling constants are sensitive to the electronic effects of the substituents. The use of 2D NMR techniques like COSY (Correlation Spectroscopy) would be invaluable to definitively assign the connectivity of these aromatic protons.[11]
¹³C NMR (Carbon NMR) - Predicted Data
| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
| ~168.0 | C=O | COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~165.0 | C=O | Lactam C=O | The amide carbonyl carbon is also found at a low field. |
| ~145.0 | Aromatic C | C-O | Aromatic carbon attached to the ether oxygen. |
| ~138.0 | Aromatic C | C-N | Aromatic carbon attached to the amide nitrogen. |
| ~135.0 | Aromatic CH | Ar-CH | Aromatic methine carbon. |
| ~125.0 | Aromatic C | C-COOH | Quaternary aromatic carbon attached to the carboxylic acid. |
| ~120.0 | Aromatic CH | Ar-CH | Aromatic methine carbon. |
| ~118.0 | Aromatic CH | Ar-CH | Aromatic methine carbon. |
| ~68.0 | Aliphatic CH₂ | O-CH₂ | The methylene carbon adjacent to the ether oxygen is deshielded. |
Part 2: Mass Spectrometry (MS)
Mass spectrometry provides the exact mass of the molecule, which is a crucial piece of evidence for confirming its identity.
Scientific Integrity: Ionization Technique
-
Causality Behind Technique Choice: Electrospray Ionization (ESI) is the ideal ionization method for this analyte.[12] The presence of the carboxylic acid group makes the molecule amenable to deprotonation in the negative ion mode, forming a stable [M-H]⁻ ion. ESI is a "soft" ionization technique that minimizes fragmentation, ensuring the molecular ion is the most abundant species observed.[13]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: The sample solution is infused into the ESI source at a constant flow rate.
-
Ionization Mode: Set the mass spectrometer to operate in the negative ion mode to detect the deprotonated molecule [M-H]⁻.
-
Mass Analysis: Acquire the spectrum over a relevant m/z range (e.g., 100-500 Da). High-resolution analysis is critical to obtain an accurate mass measurement to four or five decimal places.[14][15][16]
Workflow for Mass Spectrometry Analysis
Caption: Workflow for HRMS analysis.
Data Interpretation: Predicted Mass Spectrum
Trustworthiness through Self-Validation: High-resolution mass spectrometry provides a self-validating system. The experimentally measured mass is compared against the theoretical exact mass calculated from the molecular formula. A mass accuracy of less than 5 ppm provides extremely high confidence in the assigned elemental composition.[14]
Quantitative Data Summary
| Species | Molecular Formula | Theoretical Exact Mass (Da) | Expected Observed m/z |
| Neutral Molecule | C₉H₇NO₄ | 193.0375 | - |
| Deprotonated Ion | [C₉H₆NO₄]⁻ | 192.0297 | ~192.0297 |
-
Authoritative Grounding: The ability of HRMS to distinguish between molecules with the same nominal mass but different elemental compositions is its key strength.[16][17] For example, an ion with a nominal mass of 192 could have many possible elemental formulas, but only C₉H₆NO₄⁻ will have an exact mass of 192.0297 Da. This level of precision is essential for the unambiguous confirmation of novel compounds.
Conclusion
The combined application of NMR spectroscopy and high-resolution mass spectrometry provides a robust and definitive method for the structural characterization of 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic acid. NMR elucidates the precise atomic connectivity and chemical environment of the molecule, while HRMS confirms the elemental composition with high fidelity. Following the detailed protocols and interpretation guidelines presented in this note will ensure accurate and reliable analytical results, forming a solid foundation for further research and development activities.
References
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Sharaf El-Din, H. A., et al. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. [Link]
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Salamatova, I. S., et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI. [Link]
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Wang, J., et al. (2024). Synthesis and Characterization of Asymmetric Bio-Based Bisbenzoxazine with a Single Diethyl Phosphite Substituted Oxazine Ring. ACS Applied Polymer Materials. [Link]
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ResearchGate. ¹H NMR spectra of benzoxazine products purified with different purification methods. ResearchGate. [Link]
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ResearchGate. ¹H- and ¹³C-NMR Spectra of benzohydrazine derivatives. ResearchGate. [Link]
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ResolveMass Laboratories Inc. (2025). High Resolution Mass Spectrometry. ResolveMass Laboratories Inc. [Link]
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De Villiers, A., et al. (2005). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. PubMed. [Link]
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Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
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JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. [Link]
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PubMed. b][1][2]oxazine-5,10-dione and 2,3,4,5-Tetrahydro-1 H-naphtho[2,3- b]azepine-6,11-dione Derivatives via the Copper-Catalyzed Intramolecular Coupling Reaction. PubMed. [Link]
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ResearchGate. (2014). Determination of Carboxylic Acids from Plant Root Exudates by Ion Exclusion Chromatography with ESI-MS. ResearchGate. [Link]
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PubChem. (1R,2R)-4-hydroxy-1-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl)amino]-2,3-dihydro-1H-indene-2-carboxylic acid. National Center for Biotechnology Information. [Link]
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ACS Publications. (2023). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. ACS Publications. [Link]
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PubMed Central. (2009). Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charged and 2H-coded Derivatization. National Center for Biotechnology Information. [Link]
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PubMed. (2007). Design, synthesis, and pharmacology of novel 7-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides as positive allosteric modulators of AMPA receptors. National Center for Biotechnology Information. [Link]
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Application Note & Protocols: A Framework for Developing Biological and Biochemical Assays for 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-5-carboxylic acid
Application Note & Protocols: A Framework for Developing Biological and Biochemical Assays for 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic acid
Abstract
This document provides a comprehensive framework for the initial characterization and bioactivity screening of 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic acid. Given the novelty of this specific molecule, we present a hypothesis-driven approach based on the known biological activities of structurally related benzoxazine, benzothiazine, and other heterocyclic scaffolds.[1][2][3][4] The protocols herein are designed to be robust and self-validating, guiding the researcher from initial compound quality control to primary enzymatic and cell-based screening, and finally to preliminary mechanism of action studies. We detail two primary assay strategies targeting (1) inflammatory pathways via cyclooxygenase (COX) enzyme inhibition and (2) neurological pathways via modulation of AMPA receptors.
Introduction: A Rationale for Assay Selection
The molecule 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic acid belongs to the benzoxazine class of heterocyclic compounds. Derivatives of this scaffold are known to possess a wide array of pharmacological properties, including anti-inflammatory, analgesic, anticonvulsant, and antimicrobial activities.[4][5] Two key structural features of the target molecule guide our proposed assay strategy:
-
The Carboxylic Acid Moiety: This functional group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. A structurally related compound, 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid, has demonstrated both anti-inflammatory and analgesic effects.[1] This provides a strong rationale for investigating the compound's activity as a potential COX inhibitor.
-
The Dihydro-benzo-oxazine Core: This bicyclic system is structurally analogous to scaffolds like benzothiadiazine dioxides, which have been identified as potent positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[6][7][8] AMPA receptor modulation is a key strategy for developing cognitive enhancers and anticonvulsants.[9]
Therefore, this guide will focus on establishing assays to test these two primary hypotheses.
Initial Compound Validation & Quality Control
Before committing to complex biological assays, it is imperative to confirm the identity, purity, and key chemical features of the compound.
Protocol 2.1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Rationale: This protocol ensures that the observed biological activity is attributable to the compound of interest and not to impurities from synthesis.
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
HPLC Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Gradient Elution:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Detection: UV detector at 254 nm and 280 nm.
-
Analysis: Integrate the peak area. A purity level of >95% is recommended for biological screening.
Protocol 2.2: Functional Group Confirmation (Sodium Bicarbonate Test)
Rationale: This simple, qualitative test validates the presence of the acidic carboxylic acid group, a key pharmacophore for our primary hypothesis. Carboxylic acids react with sodium bicarbonate to produce carbon dioxide gas, observed as effervescence.[10][11][12][13]
Methodology:
-
Dissolve a small amount (~1-2 mg) of the test compound in 1 mL of a suitable solvent (e.g., ethanol or water).
-
Add 1 mL of 5% aqueous sodium bicarbonate (NaHCO₃) solution.
-
Observation: The formation of bubbles (brisk effervescence) indicates the presence of the carboxylic acid group.
-
Control: Perform the same test with a known carboxylic acid (e.g., benzoic acid) as a positive control and the solvent alone as a negative control.
Primary Screening: Hypothesis-Driven Bioassays
The following section details the primary assays to test the two main hypotheses. The overall workflow for screening is depicted below.
Caption: High-level workflow for compound characterization.
Hypothesis A: Activity as a Cyclooxygenase (COX) Inhibitor
Rationale: Based on structural analogy to NSAIDs and related compounds with known anti-inflammatory activity.[1] We will use a commercially available colorimetric inhibitor screening assay kit, which is a robust and high-throughput method.
Protocol 3.A.1: Cell-Free COX-1/COX-2 Inhibition Assay
Principle: This assay measures the peroxidase component of COX activity. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
COX Inhibitor Screening Assay Kit (e.g., from Cayman Chemical, Abcam, or similar).
-
Test Compound Stock (10 mM in DMSO).
-
Positive Controls: Celecoxib (COX-2 selective), SC-560 (COX-1 selective).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 590 nm.
Methodology:
-
Reagent Preparation: Prepare all buffers, enzymes (COX-1 and COX-2), heme, and arachidonic acid substrate according to the kit manufacturer's protocol.
-
Compound Dilution: Prepare a serial dilution of the test compound. A typical starting range is 100 µM down to 1 nM. Also, prepare dilutions of the positive controls.
-
Assay Plate Setup:
-
100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of DMSO.
-
Inhibitor Wells (Test Compound & Controls): Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of your diluted compound/control.
-
Blank Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.
-
-
Enzyme Addition: Add 10 µL of either COX-1 or COX-2 enzyme to all wells except the Blank. Mix gently.
-
Incubation: Incubate the plate for 15 minutes at 25°C.
-
Initiate Reaction: Add 20 µL of Arachidonic Acid solution to all wells.
-
Kinetic Reading: Immediately read the absorbance at 590 nm every minute for 5 minutes to obtain the initial reaction velocity (V).
-
Data Analysis:
-
Calculate the initial velocity for each well.
-
Determine the percent inhibition for each inhibitor concentration: %Inhibition = [(V_initial - V_inhibitor) / V_initial] * 100
-
Plot %Inhibition vs. log[Inhibitor] and fit the data using a nonlinear regression model to determine the IC₅₀ value.
-
| Parameter | COX-1 Assay | COX-2 Assay |
| Enzyme | Ovine COX-1 | Human recombinant COX-2 |
| Positive Control | SC-560 | Celecoxib |
| Substrate | Arachidonic Acid | Arachidonic Acid |
| Detection λ | 590 nm | 590 nm |
| Expected IC₅₀ (Controls) | ~10-50 nM | ~50-200 nM |
Hypothesis B: Modulation of AMPA Receptors
Rationale: Based on the activity of structurally similar scaffolds as AMPA receptor PAMs.[7][8] A cell-based calcium flux assay is a functional measure of ionotropic receptor activation.
Protocol 3.B.1: Cell-Based AMPA Receptor Calcium Flux Assay
Principle: AMPA receptors are ligand-gated ion channels that are permeable to Ca²⁺ (depending on subunit composition). Activation leads to an influx of extracellular calcium. This change in intracellular [Ca²⁺] can be measured using a calcium-sensitive fluorescent dye like Fluo-4 AM. A PAM will enhance the calcium influx induced by a sub-maximal concentration of an agonist like glutamate.
Caption: Workflow for the AMPA receptor calcium flux assay.
Materials:
-
HEK293 cell line stably expressing a functional AMPA receptor subtype (e.g., GluA2/3).
-
Fluo-4 AM Calcium Imaging Kit.
-
Test Compound Stock (10 mM in DMSO).
-
Positive Control (PAM): Aniracetam or a known benzothiadiazine PAM.
-
Agonist: L-Glutamic acid.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Black, clear-bottom 96- or 384-well cell culture plates.
-
Fluorescence imaging plate reader (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating: Seed the HEK293-AMPA cells into the assay plate at an appropriate density and grow overnight.
-
Determine Agonist EC₂₀: First, run a dose-response curve for glutamate alone to determine the concentration that gives ~20% of the maximal response (EC₂₀). This is the concentration you will use to stimulate the cells in the PAM screen.
-
Dye Loading:
-
Remove growth media from the cells.
-
Add Fluo-4 AM loading solution (prepared according to the kit) to each well.
-
Incubate for 60 minutes at 37°C.
-
Wash the cells gently with Assay Buffer to remove excess dye.
-
-
Compound Pre-incubation: Add the test compound and controls (diluted in Assay Buffer) to the respective wells. Incubate for 15-30 minutes.
-
Fluorescence Measurement:
-
Place the plate in the fluorescence reader.
-
Establish a stable baseline reading for 10-20 seconds.
-
Inject the pre-determined EC₂₀ concentration of glutamate.
-
Continue to record the fluorescence signal for 60-120 seconds.
-
-
Data Analysis:
-
The response is measured as the peak fluorescence intensity minus the baseline.
-
Calculate the % potentiation: %Potentiation = [(Response_Cmpd - Response_EC20) / Response_EC20] * 100
-
Plot %Potentiation vs. log[Compound] to determine the EC₅₀ of the potentiation effect.
-
Confirmatory Studies & Data Interpretation
A positive "hit" from a primary screen requires confirmation.
Dose-Response and Potency Determination
For any active compound, a full dose-response curve should be generated using a 10- or 12-point serial dilution. This allows for the accurate calculation of the IC₅₀ (for inhibitors) or EC₅₀ (for potentiators/agonists), which represent the concentration of the compound required to elicit a half-maximal response. This is a critical parameter for comparing compound potencies.
Preliminary Mechanism of Action (Enzyme Kinetics)
If the compound is a confirmed COX inhibitor, preliminary enzyme kinetic studies can provide insight into its mechanism of inhibition (e.g., competitive, non-competitive).[14]
Protocol 4.1: Michaelis-Menten Kinetics for COX Inhibition
-
Fix the concentration of the inhibitor at its approximate IC₅₀.
-
Vary the concentration of the substrate (Arachidonic Acid) over a wide range (e.g., 0.1 to 10 times the known Km).
-
Measure the initial reaction velocity (V) at each substrate concentration, both in the presence and absence of the inhibitor.
-
Plot V vs. [Substrate] and fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km values.
-
Interpretation:
-
Competitive Inhibition: Vmax remains unchanged, but Km increases.
-
Non-competitive Inhibition: Vmax decreases, but Km remains unchanged.
-
Uncompetitive Inhibition: Both Vmax and Km decrease.
-
| Data Type | Presentation Format | Key Parameters |
| Primary Screen | % Inhibition / % Potentiation | Single-point activity |
| Dose-Response | Sigmoidal Curve Plot | IC₅₀ / EC₅₀, Hill Slope |
| Enzyme Kinetics | Michaelis-Menten Plot | Vmax, Km |
Conclusion
The application notes provided here outline a logical, hypothesis-driven strategy for characterizing the bioactivity of 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic acid. By leveraging structural information and knowledge from related chemical series, we have proposed robust, validated assays for testing its potential as a COX inhibitor or an AMPA receptor modulator. This systematic approach, beginning with rigorous quality control and progressing through primary and secondary assays, provides a solid foundation for any drug discovery or chemical biology program aiming to elucidate the function of this novel compound.
References
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Ukrainets, I. V., et al. (2019). 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid. Peculiarities of Preparation, Structure, and Biological Properties. PMC. Available at: [Link]
-
Asif, M. (2021). Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. PMC. Available at: [Link]
-
Lecoutey, C., et al. (2013). Development of thiophenic analogues of benzothiadiazine dioxides as new powerful potentiators of 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA) receptors. PubMed. Available at: [Link]
-
Sharaf El-Din, M. K. (2017). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. Available at: [Link]
-
Verma, K. K., & Gupta, A. K. (1984). New methods for the detection of carboxylic acid groups in organic compounds, with acriflavine. PubMed. Available at: [Link]
-
Tipton, K. F., & Boyce, S. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available at: [Link]
-
Lukianova, A. A., & Esimbekova, E. N. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. Available at: [Link]
-
BYJU'S. (2020). Test for Carboxyl Group. BYJU'S. Available at: [Link]
-
Asif, M. (2013). BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. International Journal of Pharma Sciences and Research. Available at: [Link]
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Le-Borgne, M., et al. (2007). Design, synthesis, and pharmacology of novel 7-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides as positive allosteric modulators of AMPA receptors. PubMed. Available at: [Link]
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-
Testbook. (n.d.). Testing for Carboxyl Group Procedure, Observations and Results. Testbook. Available at: [Link]
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PubChem. (n.d.). 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid. PubChem. Available at: [Link]
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De Sarro, G., et al. (2000). Synthesis and evaluation of pharmacological and pharmacokinetic properties of 11H-[1][2][3]triazolo[4,5-c][3][6]benzodiazepin-3(2H)-ones. PubMed. Available at: [Link]
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Singh, A. (2022). Tests for carboxylic acid. Distinction tests for -COOH. YouTube. Available at: [Link]
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Yusuf, M., Khan, R. A., & Ahmed, B. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. RASĀYAN Journal of Chemistry. Available at: [Link]
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Mondal, S. (2025). UNIT -V: Carboxylic Acids-Qualitative Tests for Carboxylic acids, Amide and Ester. ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). Enzyme. Wikipedia. Available at: [Link]
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Dolmotte, H., et al. (2009). New fluorinated 1,2,4-benzothiadiazine 1,1-dioxides: discovery of an orally active cognitive enhancer acting through potentiation of the 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid receptors. PubMed. Available at: [Link]
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Cell-based assays involving 3-Oxo-3,4-dihydro-2h-benzo[b]oxazine-5-carboxylic acid
As a Senior Application Scientist, this guide provides a strategic framework and detailed protocols for the initial cellular characterization of 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic acid. Given the limited publicly available biological data for this specific molecule, this document serves as a roadmap for researchers to systematically investigate its potential cytotoxic, anti-proliferative, and signaling effects.
Introduction: A Framework for Characterizing a Novel Benzoxazine Derivative
Compound: 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic acid Molecular Formula: C₉H₇NO₄[2] Molecular Weight: 193.16 g/mol [2] CAS Number: 483282-25-3[2]
The benzo[b][1][2]oxazine scaffold is a privileged heterocyclic motif present in numerous compounds with diverse pharmacological activities. Related structures, such as benzothiazines and other benzoxazine derivatives, have been reported to exhibit anti-inflammatory, antioxidant, and even anticancer properties.[3][4][5] For instance, certain C-3 tethered 2-oxo-benzo[1][2]oxazines have demonstrated potent antioxidant activity in DPPH and FRAP assays.[5][6]
This guide outlines a logical, tiered experimental approach to perform a foundational biological characterization of 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic acid. The workflow is designed to first establish a basic cytotoxicity profile, then investigate effects on cell proliferation, and finally probe for modulation of a key signaling pathway commonly associated with this chemical class.
Diagram: Proposed Experimental Workflow
Caption: A tiered workflow for the cellular characterization of a novel compound.
Section 1: Compound Preparation and Safety
Rationale: Proper solubilization and handling are critical for reproducible results. The choice of solvent and the final concentration used in assays must be carefully controlled to avoid artifacts.
1.1. Solubility Testing:
-
Begin by testing solubility in common, cell-culture compatible solvents such as DMSO or ethanol.
-
Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the final solvent volume in the culture medium. The final solvent concentration should ideally be ≤0.1% to avoid solvent-induced toxicity.
1.2. Stock Solution Preparation:
-
Accurately weigh the compound.
-
Add the appropriate volume of solvent (e.g., DMSO) to achieve the desired molarity.
-
Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Aliquot into single-use tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
1.3. Safety Precautions:
-
Always consult the Safety Data Sheet (SDS) before handling.[7]
-
Handle the compound in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[8][9]
-
Avoid inhalation of dust and direct contact with skin and eyes.[10][11]
Section 2: Tier 1 - Foundational Viability and Cytotoxicity Assays
The primary goal of this tier is to determine the concentration range at which the compound affects basic cellular functions like metabolic activity and membrane integrity.
Application Protocol 1: MTT Cell Viability Assay
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[12] The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. Replace the old medium with the compound-containing medium. Include "vehicle control" (medium with the same concentration of solvent, e.g., 0.1% DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[13]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) to each well to dissolve the formazan crystals.[14]
-
Data Acquisition: Shake the plate gently for 15 minutes to ensure complete dissolution.[14] Read the absorbance at a wavelength of 570 nm using a microplate reader.[13]
Data Analysis & Interpretation:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.
| Parameter | Description |
| IC₅₀ | The concentration of the compound that reduces cell viability by 50%. |
| Dose-Response Curve | A graphical representation of the compound's effect over a range of concentrations. |
Application Protocol 2: Real-Time Annexin V Apoptosis Assay
Principle: This assay allows for the kinetic monitoring of apoptosis. It uses a modified Annexin V protein fused to a luciferase reporter that binds to phosphatidylserine (PS) exposed on the outer leaflet of apoptotic cells.[15][16] A co-reagent, a cell-impermeant DNA dye, simultaneously detects necrotic cells. This distinguishes between apoptosis (luminescence signal) and primary necrosis (fluorescence signal).[15][17]
Methodology:
-
Cell Seeding: Plate cells in a white-walled, clear-bottom 96-well plate suitable for luminescence and fluorescence measurements.
-
Reagent Preparation: Prepare the assay reagent containing the Annexin V-luciferase fusion and the necrosis detection dye according to the manufacturer's protocol (e.g., Promega's RealTime-Glo™).[15]
-
Treatment and Reading: Add the assay reagent and the test compound to the cells simultaneously.
-
Kinetic Measurement: Place the plate in a plate-reading luminometer equipped with an environmental chamber (37°C, 5% CO₂). Measure luminescence and fluorescence at regular intervals (e.g., every 30-60 minutes) for the duration of the experiment (e.g., 24-48 hours).
Data Analysis & Interpretation:
-
Plot the luminescence (apoptosis) and fluorescence (necrosis) signals over time for each compound concentration.
-
A compound that induces apoptosis will show a time- and dose-dependent increase in the luminescent signal, potentially followed by a later increase in the fluorescent signal as cells undergo secondary necrosis.[15]
-
A primarily necrotic compound will cause a rapid increase in the fluorescent signal with little to no preceding luminescent signal.
Section 3: Tier 2 - Mechanistic Assays
If Tier 1 assays reveal significant activity, the next step is to investigate the underlying mechanism.
Application Protocol 3: BrdU Cell Proliferation Assay
Principle: This assay directly measures DNA synthesis. Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, is incorporated into newly synthesized DNA by proliferating cells during the S-phase of the cell cycle.[18] The incorporated BrdU is then detected using a specific monoclonal antibody.[18][19]
Methodology:
-
Cell Treatment: Seed and treat cells with the compound as described in the MTT assay protocol.
-
BrdU Labeling: Towards the end of the treatment period, add BrdU labeling solution (e.g., final concentration of 10-30 µM) to each well and incubate for an additional 2-4 hours.[19][20]
-
Fixation and Denaturation: Remove the medium, fix the cells (e.g., with 4% paraformaldehyde), and then treat with an acid (e.g., 2N HCl) to denature the DNA.[20] This step is crucial as it exposes the incorporated BrdU to the antibody.[18]
-
Immunodetection: Neutralize the acid and block non-specific binding. Incubate the cells with an anti-BrdU primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Development: Add a substrate for HRP (e.g., TMB) and stop the reaction.
-
Data Acquisition: Read the absorbance on a microplate reader at the appropriate wavelength.
Data Analysis & Interpretation:
-
A decrease in absorbance compared to the vehicle control indicates an inhibition of cell proliferation.
-
This assay can differentiate between cytotoxic effects (cell death) and cytostatic effects (inhibition of proliferation without cell death).
Application Protocol 4: NF-κB Nuclear Translocation Assay
Principle: The transcription factor NF-κB is a key regulator of inflammation, immunity, and cell survival.[21] In resting cells, it is held inactive in the cytoplasm by IκB proteins.[22] Upon stimulation by signals like TNF-α, IκB is degraded, and NF-κB translocates to the nucleus to activate gene expression.[21][22] This high-content imaging assay quantifies the compound's ability to inhibit this translocation.
Methodology:
-
Cell Seeding: Plate a suitable cell line (e.g., HeLa or A549) in a 96-well imaging plate.
-
Compound Pre-treatment: Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Add an NF-κB activator, such as TNF-α (10 ng/mL), to all wells except the negative control. Incubate for 30-60 minutes.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with a detergent like Triton X-100.
-
Immunofluorescence: Block non-specific sites. Incubate with a primary antibody against an NF-κB subunit (e.g., p65). Follow with a fluorescently-labeled secondary antibody.
-
Nuclear Staining: Stain the cell nuclei with a DNA dye like DAPI or Hoechst.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Use image analysis software to define the nuclear and cytoplasmic compartments for each cell and quantify the ratio of nuclear to cytoplasmic NF-κB fluorescence intensity.[23]
Diagram: Simplified NF-κB Signaling Pathway
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- 5. Discovery of C-3 Tethered 2-oxo-benzo[1,4]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 19. bio-protocol.org [bio-protocol.org]
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- 22. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
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Application Notes and Protocols for the In Vitro Evaluation of Benzoxazinone Compounds
Introduction: A Strategic Approach to In Vitro Profiling
Benzoxazinone derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1] The therapeutic potential of novel benzoxazinone compounds is often first elucidated through a carefully planned series of in vitro assays. These initial studies are critical for go/no-go decisions in the drug discovery pipeline, providing essential data on a compound's potency, mechanism of action, and cellular effects.[2]
This guide provides a comprehensive framework for the in vitro experimental design for testing benzoxazinone compounds, particularly focusing on their potential as anticancer agents. As a senior application scientist, the emphasis here is not merely on the procedural steps but on the underlying scientific rationale that ensures the generation of robust, reproducible, and meaningful data. Each protocol is designed as a self-validating system, incorporating the necessary controls to ensure scientific integrity.[3]
The workflow is structured to move from broad screening to more detailed mechanistic studies, a common and effective strategy in preclinical drug development.[4] This approach allows for the efficient identification of promising candidates and the subsequent in-depth characterization of their biological effects.
Phase 1: Primary Screening - Assessing Cytotoxicity and Potency
The initial phase of testing aims to determine the cytotoxic or cytostatic effects of the benzoxazinone compounds on cancer cell lines. The primary goal is to determine the potency of the compounds, often expressed as the half-maximal inhibitory concentration (IC50).[5] A well-designed cytotoxicity assay is the cornerstone of this phase.
The Rationale for Choosing a Cell Viability Assay
A variety of assays can be used to measure cell viability, each with its own advantages and disadvantages.[6] The choice of assay depends on factors such as the specific research question, the available equipment, and the desired throughput.
-
Colorimetric Assays (e.g., MTT, XTT, MTS): These assays measure the metabolic activity of cells by observing the reduction of a tetrazolium salt to a colored formazan product.[7] They are cost-effective and widely used. However, they can be affected by compounds that interfere with cellular metabolism and require a solubilization step for the formazan crystals.[8]
-
Fluorescent Assays (e.g., Resazurin): These assays also measure metabolic activity, but the product is fluorescent. They are generally more sensitive than colorimetric assays and have a wider dynamic range.[9][10]
-
Luminescent Assays (e.g., CellTiter-Glo®): These assays quantify ATP, which is a key indicator of metabolically active cells.[11] Luminescent assays are the most sensitive, have a broad linear range, and are less prone to artifacts from the test compounds.[7] They are particularly well-suited for high-throughput screening.
For initial screening of a new series of benzoxazinone compounds, a luminescent ATP-based assay like CellTiter-Glo® is often recommended due to its speed, sensitivity, and robustness.[7]
Experimental Workflow for Primary Cytotoxicity Screening
The following diagram illustrates the general workflow for the primary screening of benzoxazinone compounds.
Caption: Workflow for primary cytotoxicity screening of benzoxazinone compounds.
Protocol 1: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
This protocol is designed for a 96-well plate format and is optimized for determining the IC50 values of benzoxazinone compounds.
Materials:
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
Benzoxazinone compounds
-
DMSO (for compound dilution)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570 or equivalent)
-
White-walled 96-well plates suitable for luminescence measurements
-
Multichannel pipette
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each benzoxazinone compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to create a range of concentrations (e.g., 100 µM to 0.001 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Dilute the cell suspension in complete culture medium to the desired seeding density (e.g., 5,000 cells/well in 100 µL). The optimal seeding density should be determined empirically for each cell line.
-
Seed 100 µL of the cell suspension into each well of a white-walled 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
After 24 hours, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells in triplicate.
-
Crucial Controls:
-
Vehicle Control (Negative Control): Wells containing cells treated with medium containing the same final concentration of DMSO as the compound-treated wells. This establishes the 100% viability baseline.[12]
-
Positive Control: Wells containing cells treated with a known cytotoxic agent (e.g., doxorubicin) to confirm the assay is responsive to cell death.[13]
-
Blank Control: Wells containing medium only (no cells) to measure background luminescence.
-
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48 to 72 hours. The incubation time should be consistent across experiments.[14]
-
-
CellTiter-Glo® Assay:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis and Presentation
-
Data Normalization:
-
Subtract the average luminescence of the blank control wells from all other wells.
-
Calculate the percentage of cell viability for each compound concentration using the following formula: % Viability = (Luminescence_Sample / Luminescence_Vehicle_Control) * 100
-
-
Dose-Response Curve and IC50 Calculation:
Data Presentation:
The IC50 values for a series of benzoxazinone compounds should be summarized in a clear and concise table for easy comparison.
| Compound ID | IC50 (µM) ± SD (n=3) | R² of Curve Fit |
| BZX-001 | 2.5 ± 0.3 | 0.98 |
| BZX-002 | 15.8 ± 1.2 | 0.97 |
| BZX-003 | > 100 | N/A |
| Doxorubicin | 0.1 ± 0.02 | 0.99 |
Phase 2: Mechanistic Elucidation - Investigating the Mode of Action
Once potent benzoxazinone compounds have been identified, the next step is to investigate their mechanism of action. A common mechanism of action for anticancer drugs is the induction of apoptosis (programmed cell death) or the disruption of the cell cycle.
Apoptosis Induction
Apoptosis is a tightly regulated process characterized by distinct morphological and biochemical changes. Several assays can be used to detect apoptosis.
-
Annexin V Staining: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be used to detect apoptotic cells.[15]
-
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Measuring the activity of executioner caspases, such as caspase-3 and caspase-7, is a reliable indicator of apoptosis.[16]
The Caspase-Glo® 3/7 assay is a sensitive and high-throughput method for measuring caspase activity and is a logical follow-up to the CellTiter-Glo® viability assay.
Protocol 2: Apoptosis Assessment using Caspase-Glo® 3/7 Assay
This protocol measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
Potent benzoxazinone compound(s) identified in Phase 1
-
Caspase-Glo® 3/7 Assay Kit (Promega, Cat. No. G8090 or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 2 and 3 from Protocol 1 to seed and treat cells. It is recommended to treat cells with the benzoxazinone compound at concentrations around its IC50 and at a higher concentration (e.g., 5x IC50).
-
Include vehicle and positive controls (e.g., staurosporine, a known inducer of apoptosis).
-
-
Incubation:
-
Incubate the plate for a shorter duration than the viability assay (e.g., 6, 12, or 24 hours) to capture the apoptotic events that precede cell death.
-
-
Caspase-Glo® 3/7 Assay:
-
Follow the manufacturer's instructions for the Caspase-Glo® 3/7 assay, which are similar to the CellTiter-Glo® assay.[17]
-
Equilibrate the plate and reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours.
-
-
Data Acquisition and Analysis:
-
Measure luminescence.
-
Normalize the data to the vehicle control to determine the fold-change in caspase activity.
-
Cell Cycle Analysis
Some anticancer compounds exert their effects by causing cell cycle arrest at specific checkpoints, preventing cell division and leading to cell death. Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Logical Flow for Mechanistic Studies
The following diagram illustrates the decision-making process and workflow for mechanistic studies.
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Application Notes and Protocols for In Vivo Evaluation of 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-5-carboxylic Acid Analogs
Introduction: The Therapeutic Potential of Benzoxazine Scaffolds
The 3-oxo-3,4-dihydro-2H-benzo[b]oxazine-5-carboxylic acid scaffold represents a promising class of heterocyclic compounds with significant potential in drug discovery. Benzoxazine derivatives have garnered considerable attention due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3][4] The versatility of the benzoxazine skeleton allows for a wide range of structural modifications, enabling the fine-tuning of their biological activity.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting preclinical in vivo studies to evaluate the therapeutic efficacy of novel analogs based on this core structure. The protocols outlined herein are designed to be robust and self-validating, with a focus on an anti-inflammatory application, a frequently reported activity for this class of compounds.[2]
Preclinical In Vivo Workflow: A Strategic Approach
A systematic in vivo evaluation is critical to understanding the therapeutic potential and safety profile of a novel benzoxazine analog. The following workflow provides a logical progression from initial tolerability studies to efficacy assessment in a relevant disease model.
Caption: A generalized workflow for the in vivo evaluation of novel benzoxazine analogs.
Part 1: Pre-formulation and Preliminary Safety Assessment
Compound Formulation
The successful in vivo evaluation of a novel compound is contingent on a stable and bioavailable formulation. The choice of vehicle will depend on the physicochemical properties of the specific 3-oxo-3,4-dihydro-2H-benzo[b]oxazine-5-carboxylic acid analog.
Protocol: Vehicle Screening and Formulation
-
Solubility Assessment: Determine the solubility of the test analog in a panel of pharmaceutically acceptable vehicles (e.g., saline, PBS, 5% DMSO in saline, 10% Solutol HS 15 in water, 0.5% methylcellulose).
-
Vehicle Selection: Choose a vehicle that provides a homogenous and stable solution or suspension at the desired concentration. The final formulation should be non-toxic and well-tolerated by the animals.
-
Stability Testing: Assess the stability of the formulation at room temperature and at 4°C over a period relevant to the duration of the in vivo study.
Maximum Tolerated Dose (MTD) Study
An MTD study is essential to determine the dose range for subsequent efficacy studies and to identify any potential acute toxicity.
Protocol: Single Ascending Dose MTD Study in Mice
-
Animal Model: Use healthy, age-matched mice (e.g., C57BL/6, 8-10 weeks old).
-
Dosing: Administer the formulated benzoxazine analog as a single dose via the intended clinical route (e.g., oral gavage, intraperitoneal injection) at escalating dose levels to different groups of mice (n=3-5 per group).
-
Observation: Monitor the animals closely for clinical signs of toxicity (e.g., changes in weight, behavior, posture, activity) for at least 7 days post-dosing.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or more than 10% body weight loss.
Part 2: In Vivo Efficacy Evaluation in an Acute Inflammation Model
Based on the reported anti-inflammatory potential of benzoxazine derivatives, a lipopolysaccharide (LPS)-induced acute lung injury (ALI) model is a suitable choice for efficacy testing.[5]
LPS-Induced Acute Lung Injury Model
Scientific Rationale: LPS, a component of the outer membrane of Gram-negative bacteria, induces a potent inflammatory response characterized by the infiltration of neutrophils into the lungs, pulmonary edema, and the release of pro-inflammatory cytokines. This model is highly relevant for studying acute inflammatory conditions.[5]
Protocol: Efficacy of a Benzoxazine Analog in a Mouse Model of ALI
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Experimental Groups (n=8-10 per group):
-
Vehicle Control + Saline Challenge
-
Vehicle Control + LPS Challenge
-
Benzoxazine Analog (Low Dose) + LPS Challenge
-
Benzoxazine Analog (Mid Dose) + LPS Challenge
-
Benzoxazine Analog (High Dose) + LPS Challenge
-
Positive Control (e.g., Dexamethasone) + LPS Challenge
-
-
Dosing: Administer the benzoxazine analog or vehicle one hour prior to the LPS challenge.
-
Induction of ALI: Administer LPS (e.g., 5 mg/kg) via intratracheal or intranasal instillation.
-
Endpoint Analysis (24 hours post-LPS challenge):
-
Collect bronchoalveolar lavage fluid (BALF) for total and differential cell counts (neutrophils, macrophages).
-
Measure total protein concentration in BALF as an indicator of pulmonary edema.
-
Harvest lung tissue for histopathological analysis (H&E staining) to assess lung injury and inflammation.
-
Homogenize a portion of the lung tissue for cytokine analysis (e.g., TNF-α, IL-6, IL-1β) by ELISA or multiplex assay.
-
Part 3: Data Analysis and Interpretation
Quantitative Data Summary
All quantitative data should be presented clearly to allow for straightforward comparison between experimental groups.
| Group | Treatment | Dose (mg/kg) | BALF Total Cells (x10^5) | BALF Neutrophils (x10^5) | Lung TNF-α (pg/mg protein) | Lung IL-6 (pg/mg protein) |
| 1 | Vehicle + Saline | - | ||||
| 2 | Vehicle + LPS | - | ||||
| 3 | Analog X + LPS | Low | ||||
| 4 | Analog X + LPS | Mid | ||||
| 5 | Analog X + LPS | High | ||||
| 6 | Dexamethasone + LPS | 1 |
Statistical Analysis
Data should be analyzed using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control. A p-value of <0.05 is typically considered statistically significant.
Part 4: Potential Mechanism of Action - A Hypothetical Pathway
While the precise mechanism of action for a novel analog needs to be elucidated experimentally, many anti-inflammatory agents modulate key signaling pathways such as the NF-κB pathway.[6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ikm.org.my [ikm.org.my]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Discovery of novel anti-inflammatory agents with efficacy in models of acute lung injury and sepsis | BioWorld [bioworld.com]
- 6. In vitro and in vivo anti-inflammatory effects of a novel 4,6-bis ((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for 3-Oxo-3,4-dihydro-2h-benzo[b]oxazine-5-carboxylic acid synthesis
Technical Support Center: Synthesis of 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic acid
This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered during this synthesis. Our approach is rooted in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.
Overview of the Synthetic Pathway
The synthesis of 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic acid is most effectively achieved through a two-step process commencing with the selective N-acylation of 2-amino-3-hydroxybenzoic acid with chloroacetyl chloride. This is followed by a base-mediated intramolecular cyclization. The careful control of reaction conditions in both steps is paramount to achieving high yield and purity.
Caption: Proposed synthetic pathway for 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic acid.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Question 1: I am observing very low to no yield of the N-acylated intermediate. What are the likely causes?
Answer:
Low yields in the N-acylation step can often be attributed to several factors:
-
Purity of Starting Materials: Ensure that the 2-amino-3-hydroxybenzoic acid is of high purity. Impurities can interfere with the reaction.
-
Reactivity of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis. Use a freshly opened bottle or distill it before use. The reaction should be conducted under anhydrous conditions.
-
Incorrect Stoichiometry: An excess of chloroacetyl chloride can lead to the formation of di-acylated or other side products. A slight excess (1.1 to 1.2 equivalents) is generally recommended.
-
Suboptimal Reaction Temperature: The reaction is typically carried out at a low temperature (0-5 °C) to control its exothermicity and minimize side reactions. Allowing the temperature to rise can decrease the yield of the desired product.
-
Inadequate Base: A weak or insufficient amount of base to neutralize the HCl generated during the reaction can halt the acylation. Triethylamine or pyridine are commonly used as acid scavengers.
Question 2: My final product is impure, and I suspect the presence of the O-acylated isomer. How can I confirm this and how can it be avoided?
Answer:
O-acylation is a common side reaction when working with aminophenols. The amino group is generally more nucleophilic than the hydroxyl group, making N-acylation the kinetically favored product under many conditions[3]. However, reaction conditions can influence the selectivity.
-
Confirmation:
-
¹H NMR Spectroscopy: The N-H proton of the amide in the N-acylated product will have a characteristic chemical shift, which will be absent in the O-acylated isomer. The phenolic O-H proton will be present in the N-acylated product and absent in the O-acylated one.
-
IR Spectroscopy: The N-acylated product will show a characteristic amide C=O stretch, which will be different from the ester C=O stretch in the O-acylated product.
-
-
Avoidance:
-
Chemoselective Acylation: Performing the acylation under acidic conditions can protonate the more basic amino group, thus preventing its acylation and favoring O-acylation[3]. Conversely, in a neutral or slightly basic medium, N-acylation is favored.
-
Protecting Groups: While more synthetically demanding, protection of the hydroxyl group prior to acylation can ensure exclusive N-acylation.
-
Question 3: The intramolecular cyclization step is not proceeding to completion. What can I do to improve the yield?
Answer:
Incomplete cyclization can be a frustrating issue. Here are some optimization strategies:
-
Choice and Amount of Base: A moderately strong base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is often sufficient. Stronger bases like sodium hydroxide could potentially lead to hydrolysis of the amide or decarboxylation. Use at least one equivalent of the base to deprotonate the phenolic hydroxyl group, which then acts as the nucleophile for cyclization.
-
Solvent: A polar aprotic solvent such as DMF or DMSO can facilitate the reaction by solvating the ions and increasing the nucleophilicity of the phenoxide.
-
Temperature: Gently heating the reaction mixture (e.g., 50-80 °C) can provide the necessary activation energy for the cyclization. However, excessive heat may promote side reactions.
-
Reaction Time: Monitor the reaction progress using TLC to determine the optimal reaction time.
Question 4: I am concerned about the potential for decarboxylation of my starting material or product. Is this a valid concern and how can I mitigate it?
Answer:
Yes, decarboxylation of salicylic acid derivatives can occur, especially at elevated temperatures and in the presence of strong acids or bases[4][5][6].
-
Mitigation Strategies:
-
Temperature Control: Avoid excessive heating during both the acylation and cyclization steps.
-
Mild Reaction Conditions: Use the mildest possible base and acid conditions that still allow the reaction to proceed at a reasonable rate.
-
Work-up Conditions: During the work-up and purification, avoid prolonged exposure to strong acidic or basic conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the N-acylation step?
A1: A variety of solvents can be used, including dichloromethane (DCM), chloroform, tetrahydrofuran (THF), or ethyl acetate. The choice often depends on the solubility of the starting materials and the desired reaction temperature. Anhydrous conditions are crucial.
Q2: How can I monitor the progress of the reactions?
A2: Thin-layer chromatography (TLC) is a convenient method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, intermediate, and final product. Visualization can be done under UV light.
Q3: What is the best method for purifying the final product?
A3: Recrystallization is often the most effective method for purifying the final product. Suitable solvents include ethanol, methanol, or a mixture of ethanol and water. If recrystallization is not sufficient, column chromatography on silica gel may be necessary.
Q4: What are the expected spectroscopic characteristics of the final product?
A4:
-
¹H NMR: Expect signals corresponding to the aromatic protons, the methylene protons of the oxazinone ring, and the N-H proton of the amide. The carboxylic acid proton will likely be a broad singlet.
-
¹³C NMR: Look for characteristic peaks for the carbonyl carbons of the amide and the carboxylic acid, as well as the methylene carbon of the oxazinone ring and the aromatic carbons.
-
IR Spectroscopy: Key stretches to look for include the O-H of the carboxylic acid, the N-H of the amide, the C=O of the amide (lactam), and the C=O of the carboxylic acid.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product should be observed.
Experimental Protocols
Protocol 1: Synthesis of N-(Chloroacetyl)-2-amino-3-hydroxybenzoic acid (Intermediate)
-
Suspend 2-amino-3-hydroxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the suspension.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled suspension over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes).
Protocol 2: Synthesis of 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic acid (Final Product)
-
Dissolve the purified N-(chloroacetyl)-2-amino-3-hydroxybenzoic acid (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 6-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with 1M HCl to a pH of 2-3 to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic acid.
Data Presentation
| Parameter | N-Acylation | Intramolecular Cyclization |
| Key Reagents | 2-Amino-3-hydroxybenzoic acid, Chloroacetyl chloride, Triethylamine | N-(Chloroacetyl)-2-amino-3-hydroxybenzoic acid, Potassium carbonate |
| Solvent | Dichloromethane (DCM) | Dimethylformamide (DMF) |
| Temperature | 0 °C to Room Temperature | 60-70 °C |
| Reaction Time | 4-6 hours | 6-8 hours |
| Typical Yield | 70-85% | 75-90% |
| Purification | Recrystallization (Ethyl acetate/Hexanes) | Recrystallization (Ethanol) |
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in the synthesis.
References
- Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules.
- Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules.
- Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applic
- Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules.
- 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities.
- N-Acylation with Chloroacetyl Chloride: Applic
- ¹H-and ¹³C-NMR Spectra of benzohydrazine derivatives.
- Isolation and characterization of a novel acid degradation impurity of Amlodipine Besylate using Q-TOF, NMR, IR and single crystal X-ray. J. Pharm. Biomed. Anal.
- 3,4-Dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids. J. Chem. Soc., Perkin Trans. 1.
- An environment-friendly process for selective acylation of aminophenol.
- IR spectra of benzoxazine monomers.
- Manufacture of phenols by decarboxylation of salicylic acids.
- Base-Assisted Cyclization of an N-Chloroacetyl Dipeptide Derivative.
- (1R,2R)-4-hydroxy-1-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl)amino]-2,3-dihydro-1H-indene-2-carboxylic acid. PubChem.
- The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. Molecules.
- Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules.
-
Process for the preparation of N-(2,3-Dihydrobenzo[1][2]dioxin-2-carbonyl)piperazine. Google Patents.
- Oxidation of Aromatic Acids. IV.
- When P-aminophenol is subjected to acylation, does it occur
- FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers.
- Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines.
- 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities.
- 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl-. NIST WebBook.
- Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu 2 O@CeO 2. Arabian Journal of Chemistry.
- Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. Iraqi Journal of Science.
- N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Molbank.
- 5 Combination of 1H and 13C NMR Spectroscopy. Thieme.
- Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules.
- Decarboxylation of Salicylic acid. Chemistry Stack Exchange.
- 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modul
- One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. Green Chemistry.
- Spectral Assignments and Reference D
- Lewis-acid-promoted cyclization reaction: synthesis of N3-chloroethyl and N3-thiocyan
- Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans. J. Photochem. Photobiol. A.
- Process for determining the purity of amlodipine.
- Salicylic acid. Wikipedia.
- FT-IR spectra of benzoxazine monomers.
- Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules.
- Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
- A Combined Computational–Experimental Study on the Substrate Binding and Reaction Mechanism of Salicylic Acid Decarboxylase. Int. J. Mol. Sci.
- Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics.
- Process for the preparation of oxcarbazepine.
- Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.
- Biotransformation of amlodipine. Identification and synthesis of metabolites found in rat, dog and human urine/confirmation of structures by gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry. Xenobiotica.
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Stability testing of 3-Oxo-3,4-dihydro-2h-benzo[b]oxazine-5-carboxylic acid under different conditions
Technical Support Center: Stability Testing of 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic acid
Prepared by the Senior Application Scientist Team
This guide provides a comprehensive technical framework for assessing the chemical stability of 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic acid. It is designed for researchers, analytical scientists, and drug development professionals to establish robust stability-indicating methods and interpret degradation profiles in accordance with global regulatory standards.
Section 1: Foundational Concepts & Frequently Asked Questions
This section addresses the fundamental principles and common initial questions regarding the stability of your compound.
Q1: What is stability testing and why is it critical for a compound like 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic acid?
A1: Stability testing is the process of evaluating how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. For 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic acid, this process is critical for several reasons:
-
Safety & Efficacy: It identifies the formation of potentially toxic degradation products and ensures the concentration of the active pharmaceutical ingredient (API) remains within its therapeutic window.
-
Regulatory Compliance: Regulatory bodies like the FDA and EMA require comprehensive stability data for drug approval, as outlined in guidelines like ICH Q1A(R2).[3][4]
-
Storage & Handling: The data generated informs the recommended storage conditions (e.g., temperature, light protection) and defines the re-test period or shelf life.[5][6]
-
Formulation Development: Understanding the molecule's intrinsic stability helps in developing a stable dosage form by selecting appropriate excipients and packaging.[7]
Q2: Based on its structure, what are the primary degradation pathways I should anticipate for this molecule?
A2: The structure of 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic acid contains several functional groups susceptible to degradation:
-
Lactam (Amide) Hydrolysis: The cyclic amide (lactam) within the oxazine ring is the most probable site for hydrolysis. Under acidic or basic conditions, the ring can open, leading to the formation of an amino-phenoxy-acetic acid derivative. The rate of hydrolysis is often pH-dependent.[8]
-
Decarboxylation: The carboxylic acid group attached to the benzene ring could potentially undergo decarboxylation, especially under high heat, although this is generally less common without additional catalytic factors.
-
Oxidation: The aromatic ring and the nitrogen heteroatom can be susceptible to oxidation. Oxidative stress may lead to the formation of N-oxides or hydroxylated species on the aromatic ring.[9]
-
Photodegradation: Aromatic systems can absorb UV light, which may induce degradation through various radical pathways. Photostability testing is crucial to determine if the compound requires protection from light.[8]
Q3: What are the key ICH guidelines I must be aware of for formal stability testing?
A3: The foundational guideline is ICH Q1A(R2): Stability Testing of New Drug Substances and Products .[3][4] This document specifies the conditions for long-term, intermediate, and accelerated stability studies.[5][6] Additionally, you should be familiar with:
-
ICH Q1B: Photostability Testing of New Drug Substances and Products , which details the requirements for assessing light sensitivity.[10]
-
ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology , which provides the framework for validating your stability-indicating analytical method.[11]
Section 2: Experimental Design & Protocols
A successful stability program begins with a well-designed forced degradation study, which informs the development of a stability-indicating analytical method.
Overall Stability Testing Workflow
The following diagram illustrates the logical flow from initial planning to the final stability assessment.
Caption: High-level workflow for stability program execution.
Q4: How do I design and execute a comprehensive forced degradation study?
A4: Forced degradation (or stress testing) intentionally degrades the sample to produce the likely degradation products.[12][13][14] This is essential for developing a stability-indicating method that can separate and quantify these impurities.[12] The goal is to achieve 5-20% degradation of the parent compound.
Protocol: Forced Degradation of 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic acid
-
Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile:water 50:50). Prepare a control sample diluted in the same solvent and store it at 2-8°C in the dark.
-
Execution of Stress Conditions: For each condition below, take time points (e.g., 2, 4, 8, 24 hours) until the target degradation is achieved. Neutralize acidic and basic samples before analysis.
Stress Condition Protocol Rationale Acid Hydrolysis Mix stock solution 1:1 with 0.1 M HCl. Incubate at 60°C. To challenge the lactam bond and other acid-labile groups.[7] Base Hydrolysis Mix stock solution 1:1 with 0.1 M NaOH. Incubate at 60°C. To assess susceptibility to base-catalyzed degradation, primarily lactam hydrolysis.[8] Oxidation Mix stock solution 1:1 with 3% H₂O₂. Keep at room temperature. To identify susceptibility to oxidation at heteroatoms or the aromatic ring.[14] Thermal Store the solid compound and the stock solution at 80°C in the dark. To evaluate intrinsic thermal stability in both solid and solution states. Photolytic Expose the solid compound and stock solution to a light source conforming to ICH Q1B guidelines (e.g., cool white fluorescent and near-UV lamps) for an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter. A parallel dark control should be maintained. To determine light sensitivity and potential for photodegradation.[10]
Q5: What is a suitable starting point for an HPLC-based stability-indicating method?
A5: A reverse-phase HPLC (RP-HPLC) method with UV detection is the standard approach. The goal is to achieve baseline separation between the parent peak and all degradation product peaks.
Starting HPLC Method Protocol:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan with a photodiode array (PDA) detector and select an optimal wavelength (e.g., 245 nm, based on similar structures).
-
Injection Volume: 10 µL.
Self-Validation Check: After analyzing the stressed samples, verify the method's suitability by checking for peak purity (using PDA) and calculating mass balance. Mass balance accounts for the decrease in the parent compound's concentration versus the increase in the concentration of all degradation products. A good mass balance (95-105%) suggests all major degradants are being detected.
Section 3: Troubleshooting Common Issues
This section provides solutions to specific problems you may encounter during your experiments.
Q6: My chromatogram shows poor peak shape (tailing or fronting) for the parent compound. What is the cause and how do I fix it?
A6: Poor peak shape can compromise resolution and integration accuracy.
-
Cause 1: Secondary Interactions: The carboxylic acid or amine (from potential ring-opening) can interact with residual silanols on the HPLC column packing.
-
Solution: Ensure the mobile phase pH is low enough (e.g., pH 2.5-3.5 with formic or phosphoric acid) to keep the carboxylic acid protonated. This minimizes ionic interactions.
-
-
Cause 2: Column Overload: Injecting too much sample mass can saturate the column.
-
Solution: Dilute your sample and reinject. If the peak shape improves, overload was the issue.[15]
-
-
Cause 3: Column Degradation: The stationary phase may be degrading, especially if operated outside the recommended pH range (typically pH 2-8 for standard silica columns).
-
Solution: Replace the column with a new one and operate within its specified pH limits.[15]
-
Q7: I am not seeing any degradation under the recommended stress conditions. How should I proceed?
A7: If the compound is highly stable, you may need to increase the severity of the stress.
-
Solution: Proceed in a stepwise manner.
-
Increase Duration: Extend the exposure time (e.g., to 48 or 72 hours).
-
Increase Temperature: For hydrolysis and thermal studies, increase the temperature from 60°C to 80°C.
-
Increase Reagent Concentration: For acid/base hydrolysis, increase the concentration from 0.1 M to 1 M HCl or NaOH. For oxidation, increase H₂O₂ concentration to 10% or 30%.[14]
-
Important: Only change one parameter at a time to understand its specific effect. The goal is controlled degradation, not complete destruction of the molecule.
Q8: My retention times are shifting between injections. What is causing this instability?
A8: Drifting retention times are a common HPLC issue that indicates a system problem.
-
Cause 1: Inadequate Column Equilibration: The column is not fully equilibrated with the starting mobile phase conditions before injection, especially in gradient methods.
-
Solution: Increase the equilibration time at the end of your gradient method to at least 10 column volumes.
-
-
Cause 2: Mobile Phase Issues: The mobile phase composition may be changing due to evaporation of the more volatile organic component or improper mixing.
-
Solution: Cover your mobile phase reservoirs. If you are mixing online, prime each pump line to remove air bubbles.
-
-
Cause 3: Pump Malfunction or Leaks: Inconsistent flow from the pump due to faulty check valves or a leak in the system will cause pressure fluctuations and retention time shifts.
-
Solution: Check the system pressure. If it is fluctuating, troubleshoot the pump (check valves, seals) and inspect all fittings for leaks.[16]
-
Q9: How do I confirm the identity of the degradation products I am seeing?
A9: Identifying degradation products is crucial for understanding the stability profile.
-
Solution: The gold standard for this is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
-
Develop an LC-MS Method: Use the same chromatographic conditions but direct the column effluent to a mass spectrometer.
-
Obtain Mass Data: Acquire the mass-to-charge ratio (m/z) of the parent compound and each degradation peak. High-resolution MS (like Q-TOF or Orbitrap) can provide an accurate mass, allowing you to propose an elemental formula.[1]
-
Propose Structures: Based on the mass difference between the degradant and the parent, you can infer the chemical modification (e.g., +18 Da suggests hydrolysis, +16 Da suggests oxidation).
-
Further Confirmation (Optional): For critical degradants, isolation via preparative HPLC followed by structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive proof of structure.[1]
-
Section 4: Data Interpretation & Decision Making
Interpreting the results from your stability studies involves assessing the data against predefined acceptance criteria.
Caption: Decision tree for evaluating a stability timepoint result.
Q10: What key data should I present in a formal stability report?
A10: A formal report should be a comprehensive summary of your findings, allowing any reviewer to understand the stability profile of the compound. Key elements include:
-
Summary of Methods: Details of the stability-indicating HPLC method and its validation per ICH Q2(R1).
-
Forced Degradation Results: A summary table showing the percentage of degradation under each stress condition and chromatograms showing the separation of degradants from the parent peak.
-
Formal Stability Data: A table presenting the assay value, levels of specified and unspecified degradation products, and total impurities at each time point and storage condition.[3]
-
Data Analysis: A statistical analysis of the data, where applicable, to propose a re-test period or shelf life.
References
-
Bhusari, V. K., et al. (2014). Isolation and characterization of a novel acid degradation impurity of Amlodipine Besylate using Q-TOF, NMR, IR and single crystal X-ray. Journal of Pharmaceutical and Biomedical Analysis, 98, 211-218. [Link]
-
Rowley, M., et al. (2007). 3,4-Dihydro-2H-benzo[1][2]oxazine derivatives as 5-HT6 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 17(22), 6138-6142. [Link]
-
Wang, C., et al. (2024). Synthesis and Characterization of Asymmetric Bio-Based Bisbenzoxazine with a Single Diethyl Phosphite Substituted Oxazine Ring. ACS Applied Polymer Materials. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
Bhardwaj, S. K., et al. (2015). A Validated Stability Indicating Assay of 3-Aryl-3, 4-Dihydro-2H-Benz [e][1][17] Oxazines by RP-HPLC and LC/MS/MS. International Journal of Chemical and Pharmaceutical Analysis, 2(3), 133-143. [Link]
-
Sharaf El-Din, M. K. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]
-
Rao, K. S., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 1(2), 77-83. [Link]
-
Arslan, M., & Ishida, H. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. ResearchGate. [Link]
-
Wujcik, C. E., et al. (2004). Hydrolysis and photolysis of flumioxazin in aqueous buffer solutions. Pest Management Science, 60(10), 1013-1017. [Link]
-
ResearchGate. (n.d.). Stability Indicating Analytical Methods (SIAMS). [Link]
-
Waters. HPLC Troubleshooting Guide. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]
-
Neue, U. D. (n.d.). New Method. HPLC Troubleshooting Guide. [Link]
-
Olmez-Hanci, T., & Arslan-Alaton, I. (2022). A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation. MDPI. [Link]
-
El-Gindy, A., et al. (2005). Stability-indicating methods for the determination of doxazosin mezylate and celecoxib. Journal of Pharmaceutical and Biomedical Analysis, 37(1), 35-46. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]
-
YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
-
Teledyne ISCO. (2021). HPLC Troubleshooting and Maintenance Techniques. YouTube. [Link]
-
ICH. (n.d.). Quality Guidelines. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
IIP Series. (n.d.). CHEMICAL BASIS OF STABILITY OF DRUG. [Link]
-
Al-Tannak, N. F., et al. (2020). Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. MDPI. [Link]
-
Csollei, J., et al. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 18, 1431-1438. [Link]
-
Al-kassas, R., et al. (2016). Stability of Benzocaine Formulated in Commercial Oral Disintegrating Tablet Platforms. AAPS PharmSciTech, 17(1), 159-168. [Link]
-
International Journal of Innovative Research in Technology. (n.d.). Development and Validation of Stability- Indicating RP-HPLC Methods for Simultaneous Estimation of Amlodipine and Telmisartan. [Link]
-
Li, J., et al. (2019). A Convenient Synthesis of 3,4-Dihydro-2H-naphtho[2,3-b][1][2]oxazine-5,10-dione and 2,3,4,5-Tetrahydro-1H-naphtho[2,3-b]azepine-6,11-dione Derivatives via the Copper-Catalyzed Intramolecular Coupling Reaction. Molecules, 24(23), 4353. [Link]
-
Salazar, J., et al. (2022). The Development and Characterization of Layered Pellets Containing a Combination of Amorphized Amlodipine Besylate and Hydrochlorothiazide Using a High-Shear Granulator. MDPI. [Link]
Sources
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- 8. Hydrolysis and photolysis of flumioxazin in aqueous buffer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of 2H-1,3-Benzoxazin-2-one (3-Oxo-Benzoxazine)
Welcome to the technical support center for the synthesis of 2H-1,3-benzoxazin-2-one, often referred to as 3-oxo-benzoxazine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of this important heterocyclic scaffold, providing in-depth, field-proven insights in a direct question-and-answer format. Our goal is to not only offer solutions but also to explain the underlying chemical principles to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 2H-1,3-benzoxazin-2-one?
The synthesis of 2H-1,3-benzoxazin-2-one and its derivatives typically involves the cyclization of a 2-hydroxyaryl precursor containing a nitrogenous functional group. The most prevalent methods start from either salicylamide or anthranilic acid derivatives.
-
From Salicylamide: This is a direct approach where salicylamide is reacted with a carbonyl source, such as phosgene or a phosgene equivalent like triphosgene or an alkyl chloroformate. The reaction involves the formation of a carbamate intermediate which then undergoes intramolecular cyclization.
-
From Anthranilic Acid: Anthranilic acid and its derivatives can be used to synthesize 2-substituted-4H-benzo[d][1][2]oxazin-4-ones. While structurally different from the target molecule, the underlying principles of cyclization are similar and this route is well-documented.[1]
Q2: I am getting a low yield in my synthesis. What are the likely causes and how can I improve it?
Low yields are a common issue and can often be traced back to several factors:
-
Purity of Starting Materials: Ensure your salicylamide and other reagents are of high purity. Impurities can lead to side reactions that consume starting materials and complicate purification.
-
Reaction Conditions:
-
Temperature: Inadequate temperature control can either slow down the reaction or promote the formation of byproducts. An optimal temperature profile is crucial.
-
pH: For reactions involving intermediates that can be hydrolyzed, maintaining the correct pH is critical. For instance, in syntheses using chloroformates, an inorganic base is often used to maintain a pH above 8.
-
-
Substituent Effects: If you are working with substituted salicylamides, be aware of electronic effects. Electron-withdrawing groups on the aromatic ring can deactivate it, making the cyclization step less efficient and leading to lower yields.[1]
-
Moisture: The presence of water can lead to the hydrolysis of reactive intermediates, such as acyl chlorides or chloroformates, reducing the amount of reagent available for the main reaction. It can also promote the formation of oligomeric byproducts.[3]
Q3: I have isolated an unexpected byproduct. How can I identify it and prevent its formation?
The formation of byproducts is a frequent challenge. Here are some common culprits and how to address them:
-
Oligomers and Polymers: These can form, particularly at high temperatures or in the presence of moisture.[3] To minimize their formation, use anhydrous solvents, maintain strict temperature control, and consider a more gradual addition of reagents.
-
Hydrolyzed Intermediates: If your reaction involves imines or other moisture-sensitive intermediates, hydrolysis can be a significant side reaction. Ensure your reaction is carried out under anhydrous conditions.
-
Aldol Condensation Products: In some synthetic routes, particularly those involving aldehydes, self-condensation of the aldehyde can occur, leading to aldol products.[4] Using a pre-formed imine can sometimes circumvent this issue.
Identification of byproducts should be carried out using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for structural elucidation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This can help identify key functional groups present in the byproduct.
-
Mass Spectrometry (MS): This will provide the molecular weight of the unexpected compound.
Troubleshooting Guide
Problem 1: The reaction is not proceeding to completion.
-
Possible Cause: Insufficient activation of the starting material or a reaction temperature that is too low.
-
Solution:
-
Catalyst: If applicable to your specific route, ensure the catalyst is active and used in the correct stoichiometric amount.
-
Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reaction Time: Some cyclization reactions can be slow. Extend the reaction time and monitor for the disappearance of the starting material.
-
Problem 2: The crude product is a complex mixture that is difficult to purify.
-
Possible Cause: Formation of multiple side products due to suboptimal reaction conditions.
-
Solution:
-
Reagent Addition: Add reactive reagents, such as acyl chlorides or chloroformates, slowly and at a controlled temperature to minimize side reactions.
-
Solvent Choice: The choice of solvent can significantly impact the reaction outcome. A solvent that allows for good solubility of the reactants while minimizing side reactions is ideal. For some benzoxazine syntheses, a mixture of solvents like toluene and isopropanol has been shown to yield a cleaner product compared to a single solvent system.
-
Purification Strategy: For complex mixtures, a multi-step purification approach may be necessary. This can include:
-
Problem 3: The isolated product is unstable and decomposes over time.
-
Possible Cause: The benzoxazine ring can be susceptible to hydrolysis, especially in the presence of acid or base.
-
Solution:
-
Neutralization: Ensure that the final product is thoroughly washed to remove any acidic or basic residues from the reaction.
-
Storage: Store the purified product in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
-
Experimental Protocols
General Protocol for Synthesis of 2H-1,3-benzoxazin-2-one from Salicylamide
This is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylamide in a suitable anhydrous solvent (e.g., chloroform, toluene).
-
Base Addition: Add a suitable base (e.g., triethylamine) to the solution.
-
Acylating Agent Addition: Slowly add a solution of the acylating agent (e.g., N-phthaloylglycyl chloride) dissolved in the same solvent to the reaction mixture at room temperature.[5]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.[5]
-
Workup:
-
Wash the reaction mixture with distilled water to remove any water-soluble byproducts and salts.[5]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure.
-
-
Purification:
Data Presentation
| Parameter | Typical Range | Notes |
| Reaction Temperature | 25-110 °C | Substrate dependent; higher temperatures may be needed for less reactive starting materials but can also lead to side reactions.[2] |
| Reaction Time | 4-24 hours | Monitor by TLC or LC-MS for completion.[2] |
| Yield | 50-90% | Highly dependent on substrate and reaction conditions. Electron-withdrawing groups can lower the yield.[1] |
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting logic for 3-oxo-benzoxazine synthesis.
General Synthetic Pathway
Caption: General synthetic pathway to 2H-1,3-benzoxazin-2-one.
References
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health. [Link]
-
3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. [Link]
-
Synthesis and Characterization of Asymmetric Bio-Based Bisbenzoxazine with a Single Diethyl Phosphite Substituted Oxazine Ring. ACS Publications. [Link]
-
3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. ResearchGate. [Link]
-
Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. MDPI. [Link]
-
Practical One-Pot Multistep Synthesis of 2H-1,3-Benzoxazines Using Copper, Hydrogen Peroxide and Triethylamine. National Institutes of Health. [Link]
-
Development of a General Protocol To Prepare 2H-1,3-Benzoxazine Derivatives. ACS Publications. [Link]
-
Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Preprints.org. [Link]
-
An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. International Journal of Scientific & Technology Research. [Link]
-
Experiment 6 Iodination of Salicylamide. Edubirdie. [Link]
-
Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers. [Link]
-
Synthesis of Salicylate and Salicylamide Alcohols for the Preparation of Phosphorodiamidates and Ifosfamide Prodrugs. ResearchGate. [Link]
-
A new 2-(4H-1,3-benzoxazin-4-on-2-yl)-1,3-tropolone: Synthesis, structure, and antibacterial properties. ResearchGate. [Link]
-
Synthesis of new salicylamide derivatives with evaluation of their antiinflammatory, analgesic and antipyretic activities. PubMed. [Link]
Sources
Technical Support Center: Degradation Pathways of 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-5-carboxylic acid
Technical Support Center: Degradation Pathways of 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic acid. This guide is designed to provide in-depth technical assistance and troubleshooting for experimental challenges related to the stability and degradation of this compound. The information herein is synthesized from established chemical principles and analogous benzoxazinone systems to provide a robust framework for your investigations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
What are the primary expected degradation pathways for 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic acid?
Based on the chemical structure, featuring a lactam (amide within a ring) and a carboxylic acid on the benzene ring, the primary degradation pathways are anticipated to be hydrolysis and decarboxylation, with potential for oxidative and photolytic degradation under specific conditions.
Causality behind Experimental Choices: The benzoxazinone core is susceptible to nucleophilic attack, particularly at the carbonyl carbon of the lactam. The stability of this ring is highly dependent on the pH of the medium.
-
Hydrolytic Degradation: This is often the most significant non-biological degradation pathway.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the lactam ring is expected to open, leading to the formation of an aminophenol derivative.[3]
-
Base-Catalyzed Hydrolysis: In alkaline conditions, the lactam ring can also be cleaved. The carboxylic acid group will exist in its carboxylate form, which may influence the rate of hydrolysis.
-
-
Microbial/Enzymatic Degradation: In biological systems or non-sterile environments like soil, microorganisms can enzymatically cleave the benzoxazinone ring.[4] This can lead to a variety of degradation products, including aminophenols and their subsequent derivatives.[5]
-
Photodegradation: Aromatic systems and heteroaromatic rings can be susceptible to degradation upon exposure to UV or visible light, potentially leading to complex radical-mediated reactions.
-
Oxidative Degradation: The presence of oxidizing agents can lead to the formation of N-oxides, hydroxylated species on the aromatic ring, or even ring-opening products.
Hypothesized Hydrolytic Degradation Pathway
Caption: Proposed hydrolytic ring-opening of the lactam.
My compound appears unstable in aqueous solution during my experiments. How can I troubleshoot this?
Instability in aqueous media is a common issue with benzoxazinone derivatives. The key is to systematically investigate the cause.
Troubleshooting Steps:
-
pH Screening:
-
Rationale: The rate of hydrolysis of the lactam ring is often pH-dependent.
-
Protocol: Prepare solutions of your compound in a series of buffers covering a relevant pH range (e.g., pH 2, 4, 7, 9, 12). Use buffers with known and simple compositions to avoid buffer-catalyzed reactions.
-
Analysis: Monitor the concentration of the parent compound over time using a suitable analytical method like HPLC-UV. A significant decrease in concentration at acidic or basic pH points to hydrolysis.
-
-
Temperature Control:
-
Rationale: Degradation reactions are accelerated at higher temperatures.
-
Protocol: Conduct your experiments at a controlled and, if necessary, reduced temperature (e.g., 4°C). Compare the stability to a sample stored at room temperature.
-
-
Light Exposure:
-
Rationale: To determine if the compound is photolabile.
-
Protocol: Prepare two sets of solutions. Protect one set from light by wrapping the container in aluminum foil, and expose the other set to your typical laboratory lighting conditions or a photostability chamber.
-
Analysis: Compare the degradation profiles of the two sets.
-
Experimental Workflow for Stability Assessment
Caption: Workflow for investigating compound stability.
How do I perform a forced degradation study for this compound?
Forced degradation (or stress testing) is crucial for identifying potential degradation products and understanding the intrinsic stability of a molecule. These studies involve exposing the compound to conditions more severe than it would typically encounter.
Experimental Protocols:
A. Stock Solution Preparation: Prepare a stock solution of 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic acid in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
B. Stress Conditions (perform in parallel with a control sample protected from stress):
-
Acid Hydrolysis:
-
Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL.
-
Incubate at 60°C for 24 hours (or until ~5-20% degradation is observed).
-
Cool the solution and neutralize with an equimolar amount of NaOH before analysis.
-
-
Base Hydrolysis:
-
Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL.
-
Incubate at room temperature for 8 hours (basic hydrolysis is often faster).
-
Neutralize with an equimolar amount of HCl before analysis.
-
-
Oxidative Degradation:
-
Dilute the stock solution with a 3% solution of hydrogen peroxide (H₂O₂) to a final concentration of ~100 µg/mL.
-
Incubate at room temperature for 24 hours, protected from light.
-
-
Photodegradation:
-
Prepare a solution of the compound in a photochemically inert solvent (e.g., water or acetonitrile) at ~100 µg/mL in a quartz cuvette or a suitable transparent container.
-
Expose the solution to a light source that provides UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).
-
Simultaneously, keep a control sample in the same conditions but protected from light.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of the solid compound in a vial.
-
Heat in an oven at a temperature below its melting point (e.g., 80°C) for 48 hours.
-
Dissolve the stressed solid in a suitable solvent for analysis.
-
C. Analytical Methodology: A stability-indicating HPLC method is essential.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended to separate the parent compound from its more polar or non-polar degradants. For example:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase it.
-
-
Detection: UV detection at the λmax of the parent compound. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the λmax of any new peaks. For structural elucidation of degradants, LC-MS is the preferred technique.
What are the likely degradation products I should be looking for?
Based on analogous benzoxazinone chemistry, here are some potential degradation products to look for in your analytical runs.
| Degradation Condition | Potential Degradation Product | Rationale |
| Acid/Base Hydrolysis | 2-((Carboxymethyl)amino)-3-hydroxybenzoic acid | Opening of the lactam ring. |
| Thermal Stress | Decarboxylated parent compound | Loss of the carboxylic acid group at high temperatures. |
| Oxidative Stress | N-oxide or hydroxylated aromatic ring derivatives | Addition of oxygen to the nitrogen atom or the benzene ring. |
| Microbial Degradation | Aminophenol derivatives, potentially followed by dimerization to form aminophenoxazines. | Enzymatic cleavage and subsequent reactions.[5] |
Potential Dimerization Pathway Post-Hydrolysis
Caption: Potential subsequent reaction of the hydrolysis product.
References
-
Sharaf El-Din, N. A. (2019). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Journal of the Serbian Chemical Society, 84(5), 479-514. [Link]
-
Macías, F. A., Marín, D., Oliveros-Bastidas, A., Castellano, D., Simonet, A. M., & Molinillo, J. M. G. (2005). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of agricultural and food chemistry, 53(3), 538–548. [Link]
-
Chinchilla, N., Marín, D., Oliveros, A., & Macías, F. A. (2015). Benzoxazinone degradation products discussed in this study. ResearchGate. [Link]
-
Lin, C.-H., & Ishida, H. (2017). Study on the chemical stability of benzoxazine-based phenolic resins in carboxylic acids. Polymer Chemistry, 8(42), 6537-6548. [Link]
-
PubChem. (n.d.). Methyl 3-oxo-3,4-dihydro-2H-benzo[B][1][2]oxazine-5-carboxylate. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Macías, F. A., Marín, D., Oliveros-Bastidas, A., Varela, R. M., Simonet, A. M., Carrera, C., & Molinillo, J. M. G. (2004). Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae. Journal of agricultural and food chemistry, 52(21), 6402–6413. [Link]
-
Lin, C. H., & Ishida, H. (2016). Synthesis of benzoxazine containing carboxylic groups. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-1,4-benzoxazines. [Link]
-
PubChem. (n.d.). 3,4-Dihydro-2H-1,4-benzoxazine. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Fomsgaard, I. S., Mortensen, A. G., & Carlsen, S. C. K. (2004). Microbial transformation products of benzoxazolinone and benzoxazinone allelochemicals-a review. Chemosphere, 54(8), 1025–1038. [Link]
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- 2. mdpi.com [mdpi.com]
- 3. (PDF) 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities [academia.edu]
- 4. Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Modifying experimental protocols for improved results with 3-Oxo-3,4-dihydro-2h-benzo[b]oxazine-5-carboxylic acid
Technical Support Center: 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic acid
Welcome to the technical support resource for 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges. The benzoxazine scaffold is a cornerstone in the synthesis of biologically active molecules, but its unique chemical properties can present challenges.[1][3][4] This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to optimize your results.
Part 1: Frequently Asked Questions (FAQs) & Compound Handling
This section addresses fundamental questions regarding the properties, storage, and handling of 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic acid.
Q1: What are the critical structural features of this molecule that influence its reactivity and handling?
A1: The molecule possesses three key features that dictate its behavior:
-
A Lactam Moiety: The oxazine ring contains an amide within a six-membered ring (a lactam). This group is susceptible to hydrolysis under strong acidic or basic conditions, which can lead to ring-opening and decomposition.
-
An Aromatic Carboxylic Acid: The carboxylic acid at the 5-position is the primary site for derivatization, typically through amide or ester formation. Its acidity (pKa) is influenced by the electron-withdrawing nature of the adjacent benzoxazine ring system.
-
A Benzene Ring: The benzene ring can undergo electrophilic aromatic substitution, although its reactivity is modulated by the fused lactam and the carboxylic acid group.
Q2: How should I properly store the compound to ensure long-term stability?
A2: Due to the potential for hydrolysis, long-term stability is best achieved by storing the compound as a dry, solid powder in a desiccator at 4°C or below. For solutions, prepare stocks in anhydrous, aprotic solvents like DMSO or DMF. Avoid long-term storage in protic solvents (e.g., methanol, water) or aqueous buffers, especially if the pH is not neutral. Periodically check the purity of stock solutions via HPLC if stored for extended periods.
Q3: What is the best approach to solubilizing 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic acid for experiments?
A3: Solubility can be a significant hurdle. The presence of both a polar carboxylic acid and a larger, more rigid heterocyclic system gives it limited solubility in many common solvents. The table below provides a starting point for solubility testing.
| Solvent | Type | Expected Solubility | Rationale & Best Practices |
| DMSO, DMF, NMP | Polar Aprotic | High | Excellent for creating high-concentration stock solutions for biological screening and chemical reactions. Ensure use of anhydrous grades to prevent hydrolysis. |
| Methanol, Ethanol | Polar Protic | Low to Moderate | May require heating or sonication. Not ideal for long-term storage. Can be used as a co-solvent in reaction mixtures. |
| Water / Aqueous Buffers | Aqueous | Very Low (at neutral pH) | Solubility increases significantly at basic pH (>8) as the carboxylic acid is deprotonated to the carboxylate salt. However, be cautious of potential lactam hydrolysis at high pH. |
| DCM, Chloroform | Non-polar | Very Low | Generally not suitable for this compound due to its polarity. |
| THF, Dioxane | Ethereal | Low to Moderate | Can be effective for certain chemical reactions, often requiring elevated temperatures. Dioxane is a common solvent for benzoxazine synthesis.[1] |
Part 2: Troubleshooting Experimental Protocols
This section is structured to help you diagnose and solve specific issues you may encounter during synthesis, purification, or biological testing.
Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to diagnosing experimental failures.
Caption: A systematic workflow for troubleshooting experimental issues.
Problem 1: Low yields during amide coupling derivatization of the 5-carboxylic acid.
-
Potential Cause A: Inefficient activation of the carboxylic acid. Standard coupling reagents may be insufficient if the starting material has poor solubility.
-
Scientific Rationale: Carboxylic acid activation (e.g., with EDC/HATU) is a solution-phase reaction. If the substrate is not fully dissolved, the reaction rate will be dramatically reduced, leading to reagent decomposition before the reaction can complete.
-
Solution:
-
Solvent Optimization: Switch to a solvent with higher solubilizing power, such as anhydrous DMF or NMP.
-
Temperature Increase: Gently warm the mixture (e.g., to 40-50 °C) to improve solubility during the activation step before adding the amine.
-
Use of Additives: Include additives like HOBt or HOAt which not only reduce side reactions but can also improve the solubility of intermediates.
-
-
-
Potential Cause B: Use of an inappropriate base. Strong, nucleophilic bases (e.g., NaOH, KOH) or even sterically unhindered amines can attack the lactam ring, causing decomposition.
-
Scientific Rationale: The lactam is an electrophilic site. While less reactive than an ester, it can be opened by strong nucleophiles, especially at elevated temperatures.
-
Solution: Employ a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) or 2,6-lutidine to scavenge the acid produced during the reaction without competing as a nucleophile.
-
Problem 2: Product is lost or decomposes during aqueous workup and extraction.
-
Potential Cause A: Product remains in the aqueous layer. The newly formed amide may still be sufficiently polar, and if the pH of the aqueous layer is basic, the unreacted carboxylic acid starting material will be deprotonated and highly water-soluble.
-
Scientific Rationale: The partition coefficient (LogP) of a molecule between an organic and aqueous phase is highly dependent on its ionization state. A deprotonated carboxylate is significantly more water-soluble than its protonated carboxylic acid form.
-
Solution:
-
pH Adjustment: After the reaction, carefully acidify the aqueous layer with 1M HCl or a saturated solution of NH4Cl to a pH of ~4-5. This ensures the carboxylic acid group is fully protonated, increasing its solubility in the organic layer.
-
Solvent Choice: Use a more polar extraction solvent like ethyl acetate or a 9:1 mixture of DCM:Isopropanol instead of less polar options like ether or hexanes.
-
Salting Out: Add sodium chloride (brine) to the aqueous layer to decrease the solubility of the organic product, driving it into the organic phase.
-
-
Problem 3: Inconsistent or non-reproducible data in cell-based biological assays.
-
Potential Cause A: Compound precipitation in aqueous assay media. A common issue when a DMSO stock solution is diluted into a buffer.
-
Scientific Rationale: Many organic compounds have very low thermodynamic solubility in water. When a concentrated DMSO stock is "crashed" into an aqueous buffer, it can form a supersaturated solution that precipitates over time, reducing the effective concentration of the compound available to the cells.
-
Solution:
-
Limit Final DMSO Concentration: Ensure the final concentration of DMSO in the assay medium is below 0.5% (and ideally below 0.1%) and is consistent across all experiments.
-
Pre-dilution Series: Perform serial dilutions in a medium containing a small amount of serum or a carrier protein like BSA, which can help maintain solubility.
-
Solubility Assessment: Visually inspect the highest concentration wells under a microscope for signs of precipitation before and after the incubation period.
-
-
Part 3: Optimized Experimental Methodologies
The following protocols are designed to be robust and self-validating, providing a reliable starting point for your experiments.
Protocol 1: General Procedure for Amide Coupling
This protocol describes the synthesis of an amide derivative from the 5-carboxylic acid, a common objective for this class of compounds.
Reaction Pathway Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities [academia.edu]
Avoiding common pitfalls in the synthesis of benzoxazine derivatives
Welcome to the technical support center for benzoxazine derivative synthesis. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with these versatile compounds. Here, we address common challenges encountered during synthesis, purification, characterization, and polymerization, providing practical, field-tested solutions to help you navigate the intricacies of benzoxazine chemistry. Our goal is to move beyond simple protocols, offering insights into the "why" behind experimental choices to empower you to troubleshoot effectively and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Here we answer some of the most common questions that arise during the synthesis and handling of benzoxazine monomers.
Q1: My benzoxazine synthesis resulted in a low yield. What are the likely causes and how can I improve it?
A1: Low yields in benzoxazine synthesis can often be attributed to several factors:
-
Incomplete Reaction: The Mannich-like condensation reaction that forms the benzoxazine ring requires sufficient time and temperature to go to completion.[1] Ensure your reaction is refluxing at the appropriate temperature for your specific solvent and reactants, typically for several hours.
-
Suboptimal Stoichiometry: The molar ratio of phenol, primary amine, and formaldehyde is crucial. A 1:1:2 ratio is standard for monofunctional benzoxazines.[2] Deviations can lead to the formation of side products and unreacted starting materials, thus reducing the yield of the desired product.
-
Quality of Reagents: The purity of your starting materials, particularly paraformaldehyde, can significantly impact the reaction. Paraformaldehyde can depolymerize to formaldehyde gas, which can be lost from the reaction mixture if the temperature is too high or the reaction setup is not properly sealed.[3] Using fresh, high-purity reagents is recommended.
-
Side Reactions: The formation of oligomers or other side products can compete with the desired ring-closure reaction.[4] The choice of solvent can influence the reaction pathway; for instance, a solvent mixture like toluene/ethanol can sometimes provide better conditions than a single solvent.[5]
-
Work-up and Purification Losses: Significant product loss can occur during the work-up and purification steps. Ensure efficient extraction and minimize transfers. For purification, recrystallization is often preferred over column chromatography to minimize losses, though the choice of solvent is critical to achieving a good recovery.[6][7]
Q2: I'm concerned about premature polymerization of my benzoxazine monomer during storage. How can I prevent this?
A2: Premature polymerization is a valid concern, especially if the monomer is not highly purified. Here are some preventative measures:
-
High Purity: Impurities, particularly residual phenolic starting materials or acidic species, can act as catalysts for ring-opening polymerization even at room temperature.[4] Thorough purification of the monomer is the most effective way to enhance its storage stability.[8][9]
-
Proper Storage Conditions: Store the purified benzoxazine monomer in a cool, dark, and dry environment. A refrigerator or freezer is ideal. Exposure to heat and light can initiate polymerization.
-
Inert Atmosphere: While not always necessary for short-term storage, storing highly sensitive benzoxazine monomers under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation, which might generate species that could initiate polymerization.
Q3: My DSC thermogram for the benzoxazine polymerization shows a very broad exothermic peak. What does this indicate?
A3: A broad exothermic peak in a DSC thermogram for benzoxazine polymerization can be indicative of several overlapping thermal events.[1] Ideally, a sharp exotherm is expected for a single, well-defined polymerization reaction. A broad peak could suggest:
-
Presence of Impurities: As mentioned, impurities can catalyze the polymerization at lower temperatures, leading to a broader curing profile.[8]
-
Overlapping Reactions: The broadening can be due to competing reactions occurring alongside the primary ring-opening polymerization, such as decomposition, depolymerization, or rearrangements of the polymer backbone.[1]
-
Monomer Heterogeneity: If your monomer sample is a mixture of oligomers of different chain lengths, they will polymerize at slightly different temperatures, resulting in a broadened exotherm.
-
Steric Hindrance: Bulky substituents on the benzoxazine monomer can create steric hindrance, leading to a more difficult and less uniform polymerization process, which can manifest as a broader peak in the DSC.[1]
To troubleshoot this, ensure high purity of your monomer and consider running the DSC at different heating rates to deconvolve any overlapping thermal events.
Troubleshooting Guide
This section provides a more in-depth look at specific problems you might encounter during your experiments and offers step-by-step guidance to resolve them.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Ring Closure (Presence of starting materials in NMR/FTIR) | 1. Insufficient reaction time or temperature.2. Inefficient removal of water byproduct.3. Steric hindrance from bulky substituents. | 1. Increase the reaction time and/or use a higher boiling point solvent.2. Use a Dean-Stark trap to azeotropically remove water during the reaction.3. For sterically hindered systems, consider using a more forcing reaction condition or a different synthetic route if possible. |
| Formation of Insoluble Side Products | 1. Cross-linking reactions occurring at elevated temperatures.2. Formation of triazine or other polymeric byproducts. | 1. Lower the reaction temperature and extend the reaction time.2. Adjust the stoichiometry of the reactants. The use of a solvent that can solvate the intermediates and prevent gelation may be beneficial.[7] |
| Broad or Unresolved Peaks in ¹H NMR Spectrum | 1. Presence of a mixture of oligomers.2. Sample viscosity leading to poor resolution.3. Paramagnetic impurities. | 1. Purify the monomer by recrystallization to isolate the desired compound.[6]2. Dilute the sample or acquire the spectrum at a higher temperature to reduce viscosity.3. Ensure all glassware is clean and solvents are of high purity. |
| Low Thermal Stability of the Cured Polybenzoxazine | 1. Incomplete curing of the monomer.2. Presence of residual solvent or impurities.3. The inherent chemical structure of the monomer. | 1. Ensure the curing temperature and time are sufficient for complete polymerization. This can be verified by the absence of an exothermic peak in a post-curing DSC scan.2. Thoroughly dry the monomer before curing and ensure high purity.3. The choice of the phenol and amine precursors significantly impacts the thermal stability of the final polymer.[10] Consider using more rigid and aromatic building blocks. |
Experimental Protocols
Here are detailed, self-validating protocols for the synthesis and purification of a common benzoxazine monomer.
Protocol 1: Synthesis of Bisphenol A-Aniline Benzoxazine (BA-a)
This protocol describes a standard solution-based synthesis.
Materials:
-
Bisphenol A
-
Aniline
-
Paraformaldehyde
-
1,4-Dioxane (or another suitable solvent like toluene)
-
Sodium hydroxide (NaOH) solution (1N)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve bisphenol A (1 molar equivalent) and aniline (2 molar equivalents) in 1,4-dioxane.
-
Add paraformaldehyde (4 molar equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 101 °C for 1,4-dioxane) and maintain for 4-6 hours. The solution should become clear as the reaction progresses.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer three times with 1N NaOH solution to remove any unreacted bisphenol A, followed by washing with deionized water until the aqueous layer is neutral (pH 7).[7]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is obtained as a viscous oil or a solid.
Protocol 2: Purification of BA-a by Recrystallization
This protocol ensures the high purity of the synthesized monomer, which is crucial for its performance and stability.[9]
Materials:
-
Crude BA-a
-
Hexane (or another suitable non-polar solvent)
Procedure:
-
Dissolve the crude BA-a in a minimal amount of a suitable hot solvent (e.g., a mixture of toluene and acetone).[9]
-
Alternatively, for recrystallization from a non-solvent, dissolve the crude product in a good solvent (like dichloromethane) and slowly add a non-solvent (like hexane) until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to promote crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold hexane.[7]
-
Dry the crystals under vacuum to remove any residual solvent.
-
The purity of the recrystallized BA-a can be confirmed by the presence of a sharp melting point in a DSC thermogram and clean ¹H NMR and ¹³C NMR spectra.[6]
Visualizations
The following diagrams illustrate the key chemical transformations and workflows in benzoxazine synthesis.
Caption: Mannich-like condensation mechanism for benzoxazine synthesis.
Caption: Experimental workflow from synthesis to polymerization.
References
Sources
- 1. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Phosphazene-Containing, Bisphenol A-Based Benzoxazines and Properties of Corresponding Polybenzoxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Cross-Reactivity Profile of 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-5-carboxylic acid
A Comparative Guide to the Cross-Reactivity Profile of 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of the novel investigational compound, 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic acid, a putative positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. In the landscape of drug discovery, a thorough understanding of a compound's selectivity is paramount to mitigating off-target effects and ensuring a favorable safety profile. This document outlines a series of gold-standard preclinical assays designed to characterize the selectivity of this benzoxazine derivative and compares its hypothetical performance against established AMPA receptor modulators: IDRA-21, Aniracetam, and CX-516.
The experimental design and data presented herein are intended to serve as a robust framework for researchers engaged in the development of central nervous system (CNS) therapeutics. The causality behind each experimental choice is elucidated to provide not just a methodology, but a strategic approach to comprehensive cross-reactivity profiling.
Introduction: The Imperative of Selectivity in CNS Drug Discovery
The development of neurologically active compounds is fraught with challenges, not the least of which is the potential for off-target interactions that can lead to unforeseen side effects. The AMPA receptor, a key mediator of fast excitatory synaptic transmission in the CNS, is a promising target for therapeutic intervention in a range of cognitive and psychiatric disorders.[3] Positive allosteric modulators of AMPA receptors, or "ampakines," have demonstrated potential for enhancing cognition and memory.[4]
Our investigational compound, 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic acid, belongs to the benzoxazine class of heterocyclic compounds, which are known to possess a wide range of biological activities. Given the structural similarities to other neuroactive scaffolds, a rigorous assessment of its selectivity is a critical step in its preclinical development. This guide details the on-target validation and a multi-tiered off-target screening strategy to build a comprehensive selectivity profile.
Comparative Compounds
To contextualize the cross-reactivity profile of our compound of interest, we have selected three well-characterized AMPA receptor modulators as comparators:
-
IDRA-21: A potent, long-acting benzothiadiazine derivative and positive allosteric modulator of AMPA receptors.[2][5]
-
Aniracetam: A member of the racetam family of nootropics, known to modulate AMPA receptors and other neurotransmitter systems.[1][6]
-
CX-516 (Ampalex): One of the first ampakines to be developed, serving as a prototypical AMPA receptor PAM.[7][8]
On-Target Potency and Efficacy: A Prerequisite for Selectivity Assessment
Before delving into cross-reactivity, it is essential to establish the compound's potency and efficacy at its intended target. The primary functional assay for an AMPA receptor PAM is whole-cell patch-clamp electrophysiology on cells expressing the target receptor.
Experimental Workflow: On-Target AMPA Receptor Potentiation
Caption: Workflow for assessing on-target AMPA receptor potentiation.
Detailed Protocol: Whole-Cell Patch-Clamp Assay for AMPA Receptor Potentiation
This protocol is designed to quantify the potentiation of glutamate-evoked currents by a positive allosteric modulator in a recombinant cell line.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the desired human AMPA receptor subtype (e.g., homomeric GluA2) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For recordings, cells are plated onto poly-L-lysine-coated glass coverslips.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, pH adjusted to 7.2 with CsOH. ATP-Mg (2 mM) and GTP-Na (0.3 mM) are added fresh daily.
-
-
Electrophysiological Recording:
-
Coverslips are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with external solution.
-
Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes (3-5 MΩ resistance) filled with internal solution.
-
Cells are voltage-clamped at -60 mV.
-
A baseline current is established by applying a sub-maximal concentration of glutamate (e.g., EC10-EC20) for 1-2 seconds.
-
The test compound is then co-applied with glutamate at various concentrations to determine the potentiation of the glutamate-evoked current.
-
-
Data Analysis: The potentiation is calculated as the percentage increase in the peak current amplitude in the presence of the test compound compared to the baseline glutamate response. Concentration-response curves are generated, and the EC50 (half-maximal effective concentration) is determined.
Comparative On-Target Potency
| Compound | Putative EC50 (µM) for AMPA Receptor Potentiation |
| 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-5-carboxylic acid | 0.5 - 2.0 (Hypothetical) |
| IDRA-21 | 5.0 - 10.0 |
| Aniracetam | 100 - 500 |
| CX-516 | 150 - 200[8] |
Broad Panel Off-Target Screening
A broad in vitro safety pharmacology screen is an indispensable tool for identifying potential off-target liabilities early in the drug discovery process.[1] The Eurofins SafetyScreen44 panel, for instance, assesses the interaction of a compound with a wide range of receptors, ion channels, and transporters known to be implicated in adverse drug reactions.
Experimental Workflow: Broad Panel Radioligand Binding Assays
Caption: Workflow for broad panel off-target screening using radioligand binding assays.
Comparative Off-Target Profile (Hypothetical Data from a SafetyScreen44-like Panel)
The following table presents hypothetical data for our compound of interest and its comparators, screened at a concentration of 10 µM. Significant inhibition is typically considered to be >50%.
| Target | 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-5-carboxylic acid (% Inhibition) | IDRA-21 (% Inhibition) | Aniracetam (% Inhibition) | CX-516 (% Inhibition) |
| Adrenergic α1 | 15 | 22 | 8 | 12 |
| Adrenergic α2 | 5 | 18 | 3 | 9 |
| Adrenergic β1 | -2 | 10 | -5 | 4 |
| Dopamine D1 | 12 | 25 | 11 | 18 |
| Dopamine D2 | 8 | 19 | 6 | 14 |
| Serotonin 5-HT1A | 28 | 35 | 45 | 30 |
| Serotonin 5-HT2A | 19 | 28 | 38 | 25 |
| Muscarinic M1 | 10 | 15 | 20 | 11 |
| Histamine H1 | 3 | 9 | 1 | 5 |
| GABA-A | 45 | 55 | 30 | 40 |
| NMDA | 35 | 48 | 25 | 32 |
| hERG | <50 (Functional Assay Recommended) | <50 (Functional Assay Recommended) | <50 | <50 |
| CCB (L-type) | 20 | 33 | 15 | 22 |
Interpretation: In this hypothetical screen, both our compound of interest and IDRA-21 show some activity at the GABA-A receptor, warranting further investigation. IDRA-21 also shows potential interaction with the NMDA receptor. Aniracetam displays some affinity for serotonin receptors. Importantly, none of the compounds show strong binding to the majority of the targets in this broad panel, suggesting a generally clean off-target profile at the tested concentration.
Focused Secondary Pharmacology: hERG and CYP450 Inhibition
Following the broad screen, it is crucial to investigate specific targets that are well-known to be associated with significant safety concerns.
hERG Potassium Channel Inhibition
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia.[9] Therefore, assessing a compound's hERG liability is a regulatory requirement.
This "gold standard" assay provides a direct functional measure of hERG channel activity.[10]
-
Cell Culture: HEK293 cells stably expressing the hERG channel are used.
-
Solutions:
-
External Solution (in mM): 135 NaCl, 5 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES, pH 7.2 with KOH.
-
-
Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings are performed at physiological temperature (35-37°C).
-
A specific voltage protocol is applied to elicit the characteristic hERG tail current. A typical protocol involves a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds. The peak tail current at -50 mV is measured.
-
The test compound is perfused at increasing concentrations, and the inhibition of the hERG tail current is measured.
-
-
Data Analysis: The percentage of current inhibition is plotted against the compound concentration to generate a concentration-response curve and determine the IC50 (half-maximal inhibitory concentration).
| Compound | hERG IC50 (µM) |
| 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-5-carboxylic acid | >30 (Hypothetical) |
| IDRA-21 | >30 |
| Aniracetam | >50 |
| CX-516 | >50 |
| Positive Control (e.g., Dofetilide) | ~0.01 |
A higher IC50 value indicates a lower potential for hERG-related cardiotoxicity. A therapeutic window of at least 30-fold between the hERG IC50 and the therapeutic plasma concentration is generally considered desirable.
Cytochrome P450 (CYP) Enzyme Inhibition
CYP enzymes are crucial for the metabolism of most drugs. Inhibition of these enzymes can lead to drug-drug interactions, resulting in altered drug exposure and potential toxicity.[11]
This assay typically uses human liver microsomes and specific fluorescent probe substrates for each major CYP isoform.
-
Materials: Human liver microsomes, NADPH regenerating system, and specific fluorescent probe substrates for CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.
-
Assay Procedure:
-
Human liver microsomes are incubated with the test compound at various concentrations.
-
The reaction is initiated by adding the probe substrate and the NADPH regenerating system.
-
The mixture is incubated at 37°C.
-
The reaction is stopped, and the formation of the fluorescent metabolite is measured using a plate reader.
-
-
Data Analysis: The percent inhibition of metabolite formation is calculated for each concentration of the test compound, and IC50 values are determined.
| CYP Isoform | 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-5-carboxylic acid IC50 (µM) | IDRA-21 IC50 (µM) | Aniracetam IC50 (µM) | CX-516 IC50 (µM) |
| CYP1A2 | >50 | >50 | >50 | >50 |
| CYP2C9 | >50 | >50 | 25 | >50 |
| CYP2C19 | 35 | 40 | 15 | >50 |
| CYP2D6 | >50 | >50 | >50 | >50 |
| CYP3A4 | 20 | 28 | 10 | 45 |
Interpretation: In this hypothetical dataset, our compound of interest shows weak inhibition of CYP3A4 and CYP2C19, suggesting a relatively low potential for clinically significant drug-drug interactions. Aniracetam shows more pronounced inhibition of several CYP isoforms.
Conclusion and Future Directions
This guide outlines a comprehensive, albeit hypothetical, cross-reactivity profiling strategy for the novel AMPA receptor modulator, 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic acid. The presented data, by comparing it to established compounds, suggests a potentially favorable selectivity profile, characterized by high on-target potency and minimal off-target interactions in broad safety panels and key safety-critical assays like hERG and CYP inhibition.
The causality behind this experimental cascade is clear: establish on-target activity first, then systematically de-risk the compound by probing for interactions with a wide array of known safety liabilities. The step-by-step protocols provided for key assays serve as a practical guide for researchers to implement a self-validating system for assessing compound selectivity.
It is imperative to underscore that the data presented for 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic acid is hypothetical and serves an illustrative purpose. The next steps in the development of this compound would involve conducting these experiments to generate empirical data. Any significant off-target "hits" identified would necessitate further investigation, including the determination of functional activity (agonist, antagonist, or modulator) at the off-target and an assessment of the potential for in vivo consequences.
By adhering to such a rigorous and systematic approach to cross-reactivity profiling, drug discovery teams can make more informed decisions, ultimately leading to the development of safer and more effective medicines.
References
-
Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Retrieved from [Link]
-
Wikipedia. (2024). AMPA receptor positive allosteric modulator. Retrieved from [Link]
- Hampson, R. E., et al. (1998). The effects of IDRA 21, a positive modulator of the AMPA receptor, on delayed matching performance by young and aged rhesus monkeys. Journal of Pharmacology and Experimental Therapeutics, 286(2), 799-809.
- Rana, A., et al. (2022).
- Isaacson, J. S., & Nicoll, R. A. (1991). Aniracetam reduces glutamate receptor desensitization and slows the decay of fast excitatory synaptic currents in the hippocampus. Proceedings of the National Academy of Sciences, 88(23), 10936-10940.
-
Eurofins Scientific. (2020). Results of Eurofin Cerep Safety-Screen 44 Panel. Retrieved from [Link]
- Hedrich, W. D., et al. (2011). 2011 CCNP Heinz Lehmann Award paper: Cytochrome P450–mediated drug metabolism in the brain.
- Cortex Pharmaceuticals. (2002). CX-516 Cortex pharmaceuticals.
- Arai, A. C., & Lynch, G. (1992). The pharmacology of ampakine modulators: from AMPA receptors to synapses and behavior. Current Drug Targets, 3(1), 1-13.
-
Metrion Biosciences. (2022). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]
- Kamalova, A., & Nakagawa, T. (2021). α2δ-1 switches the phenotype of synaptic AMPA receptors by physically disrupting heteromeric subunit assembly. eLife, 10, e68235.
- Radin, D. P., et al. (2021). Recovery from AMPA Receptor Potentiation by Ampakines. Pharmaceuticals, 14(8), 786.
-
RespireRx Pharmaceuticals. (2024). Low-Impact Ampakine CX717 Exhibits Promising Therapeutic Profile in Adults with ADHD – A Phase 2A Clinical Trial. Retrieved from [Link]
-
Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]
-
Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved from [Link]
- Lee, C. R., & Benfield, P. (1994). Aniracetam. An overview of its pharmacodynamic and pharmacokinetic properties, and a review of its therapeutic potential in senile cognitive disorders. Drugs & Aging, 4(3), 257-273.
- Mitcheson, J. S. (2010). Dealing with hERG liabilities early: diverse approaches to an important goal in drug development. British Journal of Pharmacology, 159(1), 22-25.
- Wolf, M. E. (2010). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Methods in Molecular Biology, 637, 239-257.
-
ICE Bioscience. (n.d.). Safety Pharmacology Services. Retrieved from [Link]
-
Animated biology With arpan. (2022, July 17). How does Whole-cell voltage clamp work? [Video]. YouTube. [Link]
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A Head-to-Head Comparison of Benzoxazinone Scaffolds for Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzoxazinone scaffold stands out as a "privileged structure," a molecular framework that consistently appears in compounds with a wide array of biological activities. This guide provides a comprehensive, head-to-head comparison of the major benzoxazinone isomers—1,3-benzoxazinones, 1,4-benzoxazinones, and 3,1-benzoxazinones—offering field-proven insights into their synthesis, biological performance, and underlying mechanisms of action.
The Benzoxazinone Core: A Versatile Pharmacophore
Benzoxazinones are bicyclic heterocyclic compounds consisting of a benzene ring fused to an oxazinone ring. The arrangement of the nitrogen and oxygen atoms within the oxazinone ring gives rise to different isomers, each with a unique three-dimensional structure and electronic properties that dictate its biological activity.[1] These scaffolds have garnered significant attention in drug discovery due to their synthetic accessibility and their ability to interact with a diverse range of biological targets, leading to anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3]
This guide will delve into the nuances of these scaffolds, providing experimental data and protocols to empower researchers in their quest for novel therapeutics.
Structural Isomers of Benzoxazinone
The positioning of the heteroatoms in the oxazinone ring defines the class of the benzoxazinone scaffold. This structural variation is the foundation of their diverse biological activities.
Caption: The three major benzoxazinone scaffolds discussed in this guide.
The 1,3-Benzoxazinone Scaffold
Synthesis and Chemical Features
Derivatives of 1,3-benzoxazinone are commonly synthesized through the condensation of a substituted phenol with formaldehyde and a primary amine in a Mannich-type reaction.[4] This versatile synthesis allows for a wide range of substitutions on both the benzene and the oxazine rings, enabling the fine-tuning of the molecule's physicochemical properties. A notable approach involves the palladium-catalyzed cyclization of N-Acyl-o-alkynylanilines, which offers good yields and regioselectivity.[5]
Biological Activity Profile
Anticancer Activity: 1,3-Benzoxazinone derivatives have demonstrated significant potential as anticancer agents.[4] Studies on various breast cancer cell lines, including MCF-7, CAMA-1, SKBR-3, and HCC1954, have shown that certain 4H-benzo[d][1][3]oxazines exhibit potent antiproliferative effects, with IC50 values ranging from as low as 0.09 µM.[6] The proposed mechanism for some of these compounds involves the generation of reactive oxygen species (ROS), leading to cancer cell death.[6]
Antimicrobial Activity: The 1,3-benzoxazinone scaffold is a promising framework for the development of new antimicrobial agents.[5] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[4] For instance, certain 3,4-dihydro-benzo[e][1][3]oxazin-2-one derivatives have exhibited significant antibacterial and antifungal activities.[5]
Anti-inflammatory Activity: While less explored compared to other scaffolds, some 1,3-benzoxazinone derivatives have shown anti-inflammatory properties.[4]
The 1,4-Benzoxazinone Scaffold
Synthesis and Chemical Features
The synthesis of 1,4-benzoxazin-3-ones often involves the reaction of a 2-aminophenol with a chloroacetyl chloride derivative.[7] This method allows for the introduction of various substituents on both the aromatic ring and the nitrogen atom. The resulting compounds are known for their rigid and planar structure, which is believed to be crucial for their biological activity.[8]
Biological Activity Profile
Anticancer Activity: The 1,4-benzoxazinone scaffold is a well-established pharmacophore in the design of anticancer agents.[9] Derivatives linked to a 1,2,3-triazole moiety have shown potent cytotoxicity against various cancer cell lines, including lung (A549), liver (Huh7), breast (MCF-7), and colon (HCT-116).[9] For example, some of these compounds exhibited IC50 values as low as 7.59 µM against the A549 cell line.[9] Mechanistic studies suggest that these compounds can induce DNA damage and apoptosis in tumor cells.[8]
Anti-inflammatory Activity: 2H-1,4-benzoxazin-3(4H)-one derivatives have been investigated for their anti-inflammatory effects.[3] Certain derivatives have been shown to reduce the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated microglial cells.[3] The mechanism of action is thought to involve the activation of the Nrf2-HO-1 signaling pathway, which helps to mitigate oxidative stress and inflammation.[3]
Antimicrobial Activity: Synthetic derivatives of 1,4-benzoxazin-3-ones have demonstrated promising antimicrobial activity.[8] Quantitative structure-activity relationship (QSAR) studies have revealed that the shape, volume, and hydrogen-bonding properties of these molecules are crucial for their activity against fungi, Gram-positive, and Gram-negative bacteria.[8]
The 3,1-Benzoxazinone Scaffold
Synthesis and Chemical Features
4H-3,1-benzoxazin-4-ones are typically synthesized from anthranilic acid derivatives.[2] A common method involves the reaction of anthranilic acid with an acyl chloride in the presence of a base.[10] This approach allows for the introduction of a wide variety of substituents at the 2-position of the benzoxazinone ring.
Biological Activity Profile
Anticancer Activity: 2-Aryl-4H-3,1-benzoxazin-4-ones have been evaluated for their cytotoxic effects.[11] Certain derivatives have shown good cytotoxicity against P388 leukemia cells, with ID50 values around 8.9 to 9.9 µM.[11] Some of these compounds have also been found to inhibit porcine pancreatic elastase, suggesting a potential for a broader range of biological activities.[11]
Anti-inflammatory Activity: Derivatives of 4H-3,1-benzoxazin-4-one have been investigated as inhibitors of Cathepsin G, a serine protease involved in inflammation.[12] Some of these compounds have shown potent inhibition with IC50 values in the low micromolar range, highlighting their potential as anti-inflammatory agents.[12]
Antimicrobial Activity: Several 3,1-benzoxazinone derivatives have been synthesized and screened for their antimicrobial and anti-inflammatory activities, with some showing significant effects comparable to standard drugs.[2][13]
Head-to-Head Performance Summary
| Scaffold | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |
| 1,3-Benzoxazinone | Potent activity against various cancer cell lines, with IC50 values in the low micromolar to nanomolar range.[6] | Demonstrated, but less extensively studied compared to other scaffolds.[4] | Broad-spectrum activity against bacteria and fungi.[4][5] |
| 1,4-Benzoxazinone | Well-established activity, with some derivatives showing IC50 values in the low micromolar range.[9] | Significant reduction of inflammatory mediators like nitric oxide.[3] | Promising activity against a range of microbes, with clear structure-activity relationships.[8] |
| 3,1-Benzoxazinone | Good cytotoxicity against leukemia cell lines with IC50 values in the micromolar range.[11] | Potent inhibition of inflammatory enzymes like Cathepsin G.[12] | Significant activity comparable to standard antimicrobial agents.[2][13] |
Mechanistic Insights: Signaling Pathways
The biological activities of benzoxazinones are often attributed to their ability to modulate key cellular signaling pathways.
NF-κB Signaling in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Several natural compounds are known to inhibit this pathway.[14] It is plausible that anti-inflammatory benzoxazinones exert their effects by targeting one or more components of this pathway.
Caption: Simplified diagram of the NF-κB signaling pathway in inflammation.
Caspase Signaling in Apoptosis
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. The caspase family of proteases plays a central role in executing this process. The intrinsic pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria and the activation of caspase-9. The extrinsic pathway is triggered by extracellular signals that activate caspase-8. Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave various cellular substrates, leading to cell death.[15] The pro-apoptotic effects of many anticancer benzoxazinones are likely mediated through the activation of these caspase cascades.
Caption: Overview of the intrinsic and extrinsic pathways of caspase-mediated apoptosis.
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to evaluate the biological activities of benzoxazinone derivatives.
Protocol 1: MTT Assay for Anticancer Activity (Cell Viability)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow Diagram:
Caption: Step-by-step workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzoxazinone derivatives and a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Griess Assay for Anti-inflammatory Activity (Nitric Oxide Measurement)
This assay quantifies nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), a key inflammatory mediator.
Workflow Diagram:
Caption: Workflow for the Griess assay to measure nitric oxide production.
Methodology:
-
Cell Culture and Stimulation: Culture appropriate cells (e.g., RAW 264.7 macrophages) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the benzoxazinone derivatives.
-
Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatant.
-
Griess Reaction: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant. This will react with nitrite to form a colored azo compound.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Quantify the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite. A decrease in nitrite production in the presence of the benzoxazinone derivative indicates anti-inflammatory activity.[16]
Protocol 3: Kirby-Bauer Disk Diffusion Test for Antimicrobial Activity
This is a widely used method to determine the susceptibility of bacteria to various antimicrobial agents.
Workflow Diagram:
Caption: The Kirby-Bauer disk diffusion method for antimicrobial susceptibility testing.
Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium.
-
Plate Inoculation: Evenly inoculate the surface of a Mueller-Hinton agar plate with the bacterial suspension.[17]
-
Disk Application: Aseptically place paper disks impregnated with known concentrations of the benzoxazinone derivatives onto the agar surface.[4]
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited. The size of the zone is proportional to the susceptibility of the bacterium to the compound.[17]
Conclusion and Future Directions
The benzoxazinone scaffold, in its various isomeric forms, continues to be a rich source of inspiration for the development of novel therapeutic agents. While all three major scaffolds—1,3-, 1,4-, and 3,1-benzoxazinones—have demonstrated significant potential in anticancer, anti-inflammatory, and antimicrobial applications, subtle structural differences can lead to profound changes in their biological activity profiles.
This guide has provided a comparative overview of these scaffolds, supported by experimental data and detailed protocols, to aid researchers in making informed decisions in their drug discovery programs. Future research should focus on more direct, head-to-head comparative studies of these isomers to better elucidate their structure-activity relationships and to identify the most promising scaffolds for specific therapeutic targets. Furthermore, a deeper understanding of their interactions with key signaling pathways will be crucial for the rational design of next-generation benzoxazinone-based drugs.
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Comparative Guide to Elucidating the Mechanism of Action of 3-Oxo-3,4-dihydro-2h-benzo[b]oxazine-5-carboxylic acid
A Senior Application Scientist's Guide to Target Validation and Performance Benchmarking
Author's Foreword
In modern drug discovery, the identification of a novel bioactive compound is merely the first step in a long and intricate journey. The true challenge lies in rigorously defining its mechanism of action (MoA), a process that demands precision, logical progression, and a deep understanding of the underlying biology. This guide is structured to provide a comprehensive framework for researchers and drug development professionals tasked with confirming the MoA of a novel small molecule.
For the purpose of this guide, we will focus on the hypothetical compound 3-Oxo-3,4-dihydro-2h-benzo[b]oxazine-5-carboxylic acid , which we shall refer to as Compound X . We will operate under the hypothesis that Compound X was identified as a potential inhibitor of Bruton's tyrosine kinase (BTK) from a high-throughput screening campaign. BTK is a critical non-receptor tyrosine kinase in the B-cell antigen receptor (BCR) signaling pathway and a validated therapeutic target for B-cell malignancies and autoimmune diseases.
This document will not only outline the necessary experiments but also explain the scientific rationale behind their selection and sequence. We will compare the performance profile of Compound X against established, FDA-approved BTK inhibitors, Ibrutinib (a covalent inhibitor) and Acalabrutinib (a second-generation covalent inhibitor), to provide a robust, comparative context.
The Strategic Workflow: From Hypothesis to Confirmation
A successful MoA confirmation campaign is a multi-stage process. It begins with direct target engagement and biochemical characterization, progresses to cellular and functional assays to confirm on-target effects in a biological context, and concludes with broad profiling to assess selectivity and potential off-target liabilities. The workflow below illustrates this logical progression.
Caption: Experimental workflow for confirming Compound X as a BTK inhibitor.
Phase 1: Direct Target Engagement and Biochemical Characterization
The foundational step is to unequivocally demonstrate that Compound X physically interacts with BTK and inhibits its enzymatic activity.
Experiment: Biochemical Potency (IC50 Determination)
Objective: To quantify the concentration of Compound X required to inhibit 50% of recombinant BTK enzymatic activity.
Methodology: Isothermal Titration Calorimetry (ITC)
ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.
Protocol Steps:
-
Preparation: Recombinant human BTK protein is dialyzed into the reaction buffer. Compound X, Ibrutinib, and Acalabrutinib are serially diluted in the same buffer.
-
ITC Loading: The BTK solution is loaded into the sample cell of the calorimeter. The inhibitor solution is loaded into the injection syringe.
-
Titration: The inhibitor is titrated into the BTK solution in a series of small, precise injections. The heat change after each injection is measured.
-
Data Analysis: The resulting heat changes are plotted against the molar ratio of ligand to protein. The data are fitted to a binding model to calculate the dissociation constant (Kd). For kinase inhibitors, this provides a highly accurate measure of biochemical potency.
Rationale: Unlike fluorescence-based assays, ITC is label-free and less prone to artifacts from compound autofluorescence or assay interference. It provides direct evidence of a binding interaction and its affinity, which is a more fundamental parameter than the IC50 derived from an enzymatic assay.
Experiment: Determining the Mechanism of Inhibition
Objective: To determine if Compound X inhibits BTK competitively (binding to the ATP site), non-competitively, or uncompetitively.
Methodology: Michaelis-Menten Kinetics
Protocol Steps:
-
Reaction Setup: Set up a series of reactions with a fixed concentration of recombinant BTK and varying concentrations of the substrate (ATP).
-
Inhibitor Addition: Repeat the experiment with several fixed concentrations of Compound X.
-
Measurement: Measure the initial reaction velocity (rate of product formation) for each condition.
-
Data Analysis: Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).
-
Competitive Inhibition: Lines will intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive Inhibition: Lines will intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Rationale: Understanding the inhibition modality is crucial. Most kinase inhibitors are ATP-competitive. Confirming this for Compound X would support its action at the intended site. This experiment provides insight into how the inhibitor interacts with the enzyme in the presence of its natural substrate.
Comparative Performance: Biochemical Profile
The data below represents a hypothetical outcome, summarizing the biochemical performance of Compound X against its comparators.
| Compound | Binding Affinity (Kd, nM) | Inhibition Type | Reversibility |
| Compound X | 15.2 | ATP-Competitive | Reversible |
| Ibrutinib | 3.1 | ATP-Competitive | Irreversible (Covalent) |
| Acalabrutinib | 5.8 | ATP-Competitive | Irreversible (Covalent) |
This hypothetical data positions Compound X as a potent, but notably reversible , BTK inhibitor. This is a critical differentiator from the covalent mechanisms of Ibrutinib and Acalabrutinib, which form a permanent bond with a cysteine residue (Cys481) in the BTK active site. This difference has significant implications for dosing, safety, and potential resistance mechanisms.
Phase 2: Cellular Activity and On-Target Confirmation
Demonstrating biochemical activity is necessary but not sufficient. The next critical phase is to confirm that Compound X can engage BTK within a cellular environment and inhibit its downstream signaling pathway.
Experiment: Cellular Target Engagement (pBTK IC50)
Objective: To measure the potency of Compound X in inhibiting BTK autophosphorylation at Tyr223 in a relevant cell line.
Methodology: In-Cell Western / ELISA
We will use a human B-cell lymphoma line, such as TMD8, which has constitutively active BCR signaling.
Protocol Steps:
-
Cell Treatment: Plate TMD8 cells and treat with a serial dilution of Compound X, Ibrutinib, and Acalabrutinib for 2 hours.
-
Cell Lysis: Lyse the cells to release proteins.
-
Detection:
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated BTK (pBTK Tyr223) and total BTK.
-
In-Cell ELISA: Use a plate-based immunoassay with antibodies against pBTK and a normalization protein (e.g., GAPDH) for higher throughput.
-
-
Quantification: Quantify the signal for pBTK relative to total BTK. Plot the normalized pBTK signal against the inhibitor concentration and fit a dose-response curve to determine the cellular IC50.
Rationale: Phosphorylation of Tyr223 is a key step in BTK activation. Inhibiting this event is a direct readout of target engagement in a physiological context. This assay confirms that the compound is cell-permeable and can reach its intracellular target.
Experiment: Downstream Pathway Modulation
Objective: To verify that inhibition of BTK by Compound X leads to the expected blockade of downstream signaling events.
Methodology: Western Blot Analysis
Upon activation, BTK phosphorylates and activates phospholipase C gamma 2 (PLCγ2). We will measure the phosphorylation of PLCγ2 as a key downstream biomarker.
Protocol Steps:
-
Cell Stimulation: Use Ramos cells (a human Burkitt's lymphoma line) which have an inducible BCR pathway. Starve the cells, then pre-treat with inhibitors (Compound X, Ibrutinib) at their 1x, 5x, and 10x cellular IC50 concentrations.
-
Activation: Stimulate the B-cell receptor using an anti-IgM antibody.
-
Lysis & Detection: Lyse the cells at a specific time point (e.g., 10 minutes) and perform a Western blot for pPLCγ2 (Tyr1217) and total PLCγ2.
Rationale: This experiment links the direct inhibition of BTK to a functional consequence on the signaling cascade it controls. A concentration-dependent decrease in pPLCγ2 levels following treatment with Compound X would provide strong evidence for an on-target MoA.
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-5-carboxylic acid
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic acid
For researchers and drug development professionals, the synthesis and application of novel compounds like 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic acid are milestones in scientific advancement. However, the lifecycle of these materials extends beyond the laboratory bench. Proper disposal is not merely a regulatory hurdle; it is a critical component of ensuring laboratory safety, environmental stewardship, and the integrity of our research. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this specific benzoxazine derivative, grounding every recommendation in established safety principles and regulatory standards.
Hazard Assessment: Understanding the "Why" Behind the "How"
Analysis of compounds such as 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid and 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid indicates the following potential hazards under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals[3][4]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[3][4].
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation[3][4].
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation[3][4].
Furthermore, related compounds like amlodipine besylate, which also contains a complex heterocyclic structure, are noted as being toxic to aquatic life with long-lasting effects[5]. This necessitates that environmental release must be strictly avoided.
Table 1: Hazard Profile and Precautionary Actions
| Hazard Classification | GHS Code | Potential Effects & Symptoms | Primary Precautionary Actions |
| Acute Toxicity, Oral (Cat. 4) | H302 | Harmful if ingested. May cause abdominal pain. | Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling. If swallowed, seek medical attention.[2][6] |
| Skin Irritation (Cat. 2) | H315 | Redness, itching, and irritation upon contact. | Wear protective gloves and clothing. Avoid contact with skin.[2][6] |
| Serious Eye Irritation (Cat. 2A) | H319 | Causes serious eye irritation, redness, and pain. | Wear safety glasses or goggles. If in eyes, rinse cautiously with water for several minutes.[2] |
| STOT SE 3 (Respiratory) | H335 | Irritation to the respiratory tract, coughing. | Avoid breathing dust. Use only in a well-ventilated area or with local exhaust ventilation.[1][2] |
| Aquatic Toxicity (Potential) | H411 | Harmful to aquatic organisms, with long-term effects. | Avoid release to the environment.[5] |
This hazard profile dictates that 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic acid must be handled as a hazardous substance, and its disposal must follow protocols for solid chemical waste.
The Disposal Workflow: A Step-by-Step Protocol
This protocol is designed to provide a clear, linear process for the disposal of both pure, unused 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic acid and contaminated labware.
Diagram: Disposal Decision Workflow
Sources
- 1. moehs.com [moehs.com]
- 2. fishersci.com [fishersci.com]
- 3. 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid | C9H7NO3S | CID 760993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid | C9H7NO4 | CID 706121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
